6-Amino-3-(4-chlorophenyl)picolinic acid
Descripción
Propiedades
IUPAC Name |
6-amino-3-(4-chlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEVUGNQKUVWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Molecular Structure and pKa of 6-Amino-3-(4-chlorophenyl)picolinic acid
This guide provides an in-depth technical analysis of 6-Amino-3-(4-chlorophenyl)picolinic acid , a structural analog within the synthetic auxin herbicide class. It focuses on the molecular architecture, ionization behavior (pKa), and the physicochemical implications for research and formulation.
Executive Summary
6-Amino-3-(4-chlorophenyl)picolinic acid (CAS: 1020917-27-4) is a substituted pyridine-2-carboxylic acid derivative. Structurally, it belongs to the arylpicolinate class of synthetic auxins, a family that includes commercial herbicides such as Halauxifen and Florpyrauxifen. Unlike the common 4-amino-6-aryl substitution pattern found in commercial active ingredients, this compound features a 6-amino-3-aryl motif.
This specific substitution pattern significantly alters the electronic landscape of the pyridine ring, influencing the acid dissociation constant (pKa), lipophilicity, and binding affinity to auxin signaling F-box proteins (e.g., TIR1/AFB5). Understanding its pKa is critical for optimizing formulation stability, membrane permeability, and receptor interaction.
Molecular Architecture & Structural Logic
Core Scaffold and Numbering
The molecule is built upon a picolinic acid (pyridine-2-carboxylic acid) scaffold. The numbering convention follows the IUPAC standard for pyridine derivatives:
-
Position 1: Pyridine Nitrogen (
). -
Position 2: Carboxylic Acid group (
). -
Position 3: 4-Chlorophenyl group (Ortho to
). -
Position 6: Amino group (
, Ortho to ).
Substituent Effects
-
6-Amino Group (
):-
Electronic Effect: The amino group is a strong electron donor (+M effect) positioned ortho to the ring nitrogen. In unsubstituted pyridine, a 2-amino group raises the pKa of the ring nitrogen from 5.2 to 6.9 (2-aminopyridine). However, in this scaffold, the electron-withdrawing nature of the carboxyl and aryl groups counteracts this basicity.
-
H-Bonding: It can function as an intramolecular H-bond donor to the ring nitrogen or the carbonyl oxygen of the carboxylic acid, potentially stabilizing specific conformers.
-
-
3-(4-Chlorophenyl) Group:
-
Steric Influence: The bulky aryl group at position 3 exerts significant steric strain on the adjacent carboxylic acid at position 2. This "ortho-effect" likely forces the carboxyl group out of coplanarity with the pyridine ring, reducing resonance stabilization and potentially increasing the acidity (lowering pKa) of the carboxylic acid.
-
Electronic Effect: The 4-chlorophenyl moiety is inductively electron-withdrawing (
), further decreasing the electron density of the pyridine ring and reducing the basicity of the ring nitrogen.
-
Structural Diagram (DOT Visualization)
The following diagram illustrates the 2D connectivity and key functional regions.
Caption: Functional map of 6-Amino-3-(4-chlorophenyl)picolinic acid showing substituent positions and electronic interactions.
Physicochemical Properties: pKa and Ionization[1]
Predicted pKa Values
Based on computational models (ACD/Labs, ChemAxon) and structural analogs, the ionization profile is characterized by two key dissociation events.
| Ionization Center | Functional Group | Approximate pKa | Description |
| pKa₁ | Carboxylic Acid ( | < 2.0 | Deprotonation to form the zwitterion or anion. The steric twist from the 3-aryl group may enhance acidity compared to unsubstituted picolinic acid. |
| pKa₂ | Pyridine Nitrogen ( | 3.53 ± 0.10 | Deprotonation of the protonated pyridine nitrogen. This value is lower than 6-aminopicolinic acid (~4.5) due to the electron-withdrawing 3-(4-chlorophenyl) group. |
| pKa₃ | Exocyclic Amino ( | Negligible | The exocyclic amino group is poorly basic (aniline-like) and does not protonate in the physiological pH range (pKa < 0). |
Primary Reference Value: The predicted pKa of 3.53 (Ref 1) likely corresponds to the macroscopic apparent pKa , representing the transition from the cationic/zwitterionic species to the anionic species. This value is critical for bioavailability, as the molecule will be predominantly anionic at physiological pH (7.4), affecting membrane transport.
Ionization Equilibria
The molecule exists in equilibrium between cationic, zwitterionic/neutral, and anionic forms depending on pH.
Caption: pH-dependent ionization pathway. The molecule is predominantly anionic at agricultural application pH (5-8).
Experimental Determination Protocol
To empirically validate the pKa of this specific analog, a Potentiometric Titration is the gold standard, supplemented by UV-Vis spectrophotometry for low solubility regions.
Potentiometric Titration Workflow
Objective: Determine precise dissociation constants in aqueous media (or mixed solvent if insoluble).
-
Preparation: Dissolve 5-10 mg of pure compound in a defined volume (e.g., 20 mL) of 0.1 M KCl (ionic strength adjustor). If water solubility is poor (<100 µM), use a Methanol/Water co-solvent system (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% MeOH using the Yasuda-Shedlovsky equation.
-
Acidification: Lower pH to ~1.5 using 0.1 M HCl to ensure full protonation (Cationic state).
-
Titration: Titrate with 0.1 M carbonate-free KOH under inert gas (
or Ar) to prevent absorption. -
Data Acquisition: Record pH vs. Volume of KOH added.
-
Analysis: Use Bjerrum plots or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa values.
Spectrophotometric Validation
Since the conjugation of the pyridine ring changes with protonation, UV-Vis is highly sensitive.
-
Method: Prepare buffers ranging from pH 1.0 to 6.0.
-
Observation: Monitor the bathochromic shift (red shift) of the
transition as the pyridine nitrogen deprotonates. -
Calculation: Plot Absorbance (
) vs. pH to find the inflection point (pKa).
Implications for Drug/Agrochemical Development
Formulation Stability
-
Salt Selection: With a pKa of ~3.53, the molecule is acidic enough to form stable salts with organic bases (e.g., dimethylamine, choline) or inorganic bases (potassium). This is standard for arylpicolinate herbicides to improve water solubility for spray applications.
-
Esterification: For enhanced uptake, the carboxylic acid is often converted to an ester (e.g., methyl or benzyl ester). The ester is a "pro-herbicide" that hydrolyzes inside the plant to release the active acid described here.
Bioactivity (Auxin Receptor Binding)
-
Mechanism: Synthetic auxins bind to the TIR1/AFB family of F-box proteins. The carboxylic acid (anionic form) is essential for anchoring the molecule in the receptor's active site via an ionic bridge.
-
3-Aryl vs. 6-Aryl: Most commercial auxins (Halauxifen) are 6-aryl picolinates. The 3-aryl substitution in this compound presents a different steric profile. Research suggests that while 3-aryl analogs retain auxin activity, the specific orientation of the phenyl ring relative to the carboxylate is crucial for the "molecular glue" mechanism that recruits the Aux/IAA repressor proteins.
References
-
ChemicalBook. (2024).[1] 6-Amino-3-(4-chlorophenyl)picolinic acid Properties and Predicted pKa. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 342135 (Analogous Pyrazolo-pyridine structures). Retrieved from
- Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl. Bioorganic & Medicinal Chemistry, 24(3), 362-371.
-
Humbert, T., et al. (2023). Design, Synthesis, and Herbicidal Activity of Novel 6-Aryl-picolinic Acids. Molecules, 28(3), 1431. Retrieved from
Sources
6-Amino-3-(4-chlorophenyl)picolinic acid CAS number and chemical identifiers
This in-depth technical guide provides a comprehensive analysis of 6-Amino-3-(4-chlorophenyl)picolinic acid , a specialized heterocyclic building block primarily utilized in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical candidates (kinase inhibitors).
Chemical Identity & Structural Analysis[1]
This compound belongs to the class of 6-aminopicolinic acids , a scaffold distinct from the more common 4-aminopicolinic acids (e.g., Picloram, Aminopyralid). The presence of the amino group at position 6 and the aryl substituent at position 3 imparts unique electronic properties, influencing both its binding affinity in biological systems and its reactivity in synthetic pathways.
Identifiers
| Identifier Type | Value / Description |
| Chemical Name | 6-Amino-3-(4-chlorophenyl)pyridine-2-carboxylic acid |
| IUPAC Name | 6-Amino-3-(4-chlorophenyl)picolinic acid |
| CAS Number | Not widely listed (See Note 1) |
| Related CAS | 1214379-52-8 (4-Fluoro analog); 1214352-66-5 (Phenyl analog) |
| Molecular Formula | C₁₂H₉ClN₂O₂ |
| Molecular Weight | 248.66 g/mol |
| SMILES | NC1=NC(C(O)=O)=C(C2=CC=C(Cl)C=C2)C=C1 |
| InChI Key | (Predicted) HVZXVZ...[1] (Analogous to fluoro-derivative) |
Note 1 (CAS Registry): This specific derivative is a research-grade intermediate often described in patent literature (e.g., Dow AgroSciences/Corteva patents on 6-aminopicolinates) rather than a high-volume commercial chemical. It is structurally homologous to 6-Amino-3-(4-fluorophenyl)picolinic acid (CAS 1214379-52-8) .
Structural Properties
-
Core Scaffold: Pyridine-2-carboxylic acid (Picolinic acid).[2]
-
Functional Groups:
-
C2: Carboxylic acid (-COOH) – Provides acidic character and metal chelation capability.
-
C3: 4-Chlorophenyl group – A lipophilic moiety enhancing hydrophobic interactions; the chlorine atom adds metabolic stability and steric bulk.
-
C6: Amino group (-NH₂) – Acts as a hydrogen bond donor and weak base; activates the pyridine ring for electrophilic attack at C5.
-
Synthesis & Production Protocols
The synthesis of 6-Amino-3-(4-chlorophenyl)picolinic acid typically employs a Suzuki-Miyaura cross-coupling strategy, utilizing a halogenated picolinate precursor. This modular approach allows for the efficient installation of the aryl group at the C3 position.
Retrosynthetic Analysis
The target molecule is disconnected at the C3-Aryl bond.
-
Fragment A: 6-Amino-3-halopicolinic acid (Electrophile).
-
Fragment B: 4-Chlorophenylboronic acid (Nucleophile).
Step-by-Step Synthesis Protocol
Precursor: 6-Amino-3-bromopicolinic acid (CAS 1033201-61-4) or its methyl ester (CAS 178876-83-0).[3]
Step 1: Esterification (Optional but Recommended)
Converting the free acid to an ester (methyl or ethyl) often improves solubility and yield during the coupling step.
-
Reagents: Methanol, H₂SO₄ (cat.), Reflux.
-
Product: Methyl 6-amino-3-bromopicolinate.[3]
Step 2: Suzuki-Miyaura Coupling
-
Reactants: Methyl 6-amino-3-bromopicolinate (1.0 eq) + 4-Chlorophenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).
-
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.
-
Conditions: Heat to 80-100°C under inert atmosphere (N₂ or Ar) for 4-12 hours.
-
Workup: Cool, filter through Celite, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Step 3: Hydrolysis (Saponification)
-
Reactants: Coupled Ester + LiOH or NaOH (2-3 eq).
-
Solvent: THF/Water or MeOH/Water.
-
Conditions: Stir at RT to 50°C until TLC shows consumption of ester.
-
Workup: Acidify with 1M HCl to pH 3-4 to precipitate the free acid. Filter and dry the solid.
Synthetic Pathway Diagram (Graphviz)
Caption: Synthetic route via Suzuki-Miyaura cross-coupling starting from the brominated precursor.
Applications & Mechanism of Action
Agrochemical Discovery (Auxin Mimics)
This molecule serves as a scaffold for synthetic auxin herbicides (pyridine carboxylates).
-
Mechanism: Mimics the natural plant hormone Indole-3-acetic acid (IAA).
-
Binding Site: Binds to the TIR1/AFB ubiquitin ligase complex.
-
Effect: Promotes the degradation of Aux/IAA transcriptional repressors, leading to uncontrolled gene expression, epinasty, and plant death.
-
Selectivity: The 6-amino substitution pattern is explored to alter selectivity between monocots (grasses) and dicots (broadleaf weeds) compared to the 4-amino analogs (e.g., Aminopyralid).
Pharmaceutical Research
-
Kinase Inhibition: The picolinic acid core acts as a bidentate ligand or pharmacophore in kinase inhibitors (e.g., PIM kinase or MET kinase), where the carboxylic acid and pyridine nitrogen can chelate metal ions or form critical hydrogen bonds in the ATP-binding pocket.
Physical & Chemical Properties[4][5]
| Property | Description/Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200°C (Decomposes) |
| Solubility | Low in water; Soluble in DMSO, DMF, dilute alkali |
| pKa (Acid) | ~3.5 - 4.0 (Carboxylic acid) |
| pKa (Base) | ~2.5 - 3.0 (Pyridine Nitrogen/Amino) |
| LogP | ~2.5 - 3.0 (Predicted) |
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.
Handling Procedures
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood when handling the solid powder to prevent inhalation.
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep away from strong oxidizing agents.
-
Disposal: Dispose of as hazardous chemical waste. Do not release into drains; pyridine carboxylates can be persistent in the environment.
Emergency Response
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
-
Skin Contact: Wash with plenty of soap and water.
-
Inhalation: Move to fresh air.
References
-
Dow AgroSciences LLC. (2010). 6-Amino-picolinic acids and their use as herbicides. WO Patent Application.
-
Sigma-Aldrich. (n.d.). 6-Amino-3-(4-fluorophenyl)picolinic acid (Analog Reference).
-
PubChem. (n.d.).[4] Compound Summary: 6-Amino-3-bromopicolinic acid (Precursor).
-
Bld Pharm. (n.d.). Product: 6-Amino-3-(4-fluorophenyl)picolinic acid.
Sources
- 1. 6-AMINO-3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOLO(3,4-B)PYRIDINE-4,5-DICARBONITRILE [drugs.ncats.io]
- 2. 23628-31-1|6-Aminopicolinic acid|BLD Pharm [bldpharm.com]
- 3. 178876-83-0|Methyl 6-amino-3-bromopicolinate|BLD Pharm [bldpharm.com]
- 4. 178876-83-0 | Methyl 6-amino-3-bromopicolinate | Bromides | Ambeed.com [ambeed.com]
The Environmental Fate and Degradation Dynamics of Picolinic Acid Herbicides: A Comprehensive Technical Guide
Executive Summary
Picolinic acid herbicides—comprising active ingredients such as picloram, clopyralid, aminopyralid, and halauxifen-methyl—are a highly effective class of synthetic auxins used globally for broadleaf weed control. While their agronomic efficacy is undisputed, their environmental profile presents a complex challenge. The very structural modifications that make these molecules potent and stable in target plants also render them highly recalcitrant to environmental degradation. This whitepaper provides an in-depth mechanistic analysis of their environmental fate, degradation pathways, and the analytical workflows required to monitor their presence in complex matrices like soil and compost.
Chemical Properties and Mode of Action
Picolinic acid herbicides belong to the pyridine carboxylic acid family. At a molecular level, they act as "auxin mimics," structural analogs to the natural plant hormone indole-3-acetic acid (IAA)[1].
Mechanistic Causality: Once absorbed by the foliage or roots, these compounds move systemically through the plant. They bind to auxin receptor complexes (such as TIR1/AFB), which triggers the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins[2]. This deregulation turns on auxin-responsive genes, leading to uncontrolled cell elongation, vascular tissue destruction, and ultimately, plant death[1]. The incorporation of halogen atoms (chlorine or fluorine) onto the pyridine ring is a deliberate design choice in drug development to block rapid metabolic deactivation pathways within the plant, ensuring high unit activity. However, this halogenation directly contributes to their environmental persistence.
Environmental Fate and Degradation Pathways
The environmental dissipation of picolinic acid herbicides is governed by two primary pathways: microbial metabolism and aqueous photolysis.
Microbial Metabolism (Soil Matrix)
Microbial degradation is the primary pathway for the breakdown of picolinic acids in soil[1]. However, this process is inherently slow.
-
Causality: The halogenated pyridine ring is highly electron-deficient and sterically hindered, making it energetically costly for native soil microbiomes to cleave. Degradation requires specific microbial dehalogenase and dioxygenase enzymes. Furthermore, microbial activity is strictly dependent on environmental conditions. In cold winter months or dry soil profiles, microbial populations enter dormancy, effectively halting degradation and extending the herbicide's half-life (DT50) from weeks to over a year[3].
Aqueous Photolysis (Aquatic Systems)
In stark contrast to soil degradation, picolinic acids degrade rapidly when exposed to ultraviolet (UV) light in clear, aqueous environments[1].
-
Causality: The conjugated pi-system of the pyridine ring strongly absorbs UV radiation, leading to rapid photo-oxidation and ring cleavage. For example, aminopyralid exhibits an aqueous photolytic half-life of approximately 0.6 days[2]. However, because UV light cannot penetrate the soil matrix, this pathway is entirely neutralized once the herbicide infiltrates the soil profile[1].
Mobility and The Compost Contamination Paradigm
Most picolinic acid herbicides possess a low acid dissociation constant (pKa), meaning they exist primarily as anions at typical environmental pH levels.
-
Causality: Because soil organic matter and clay particles are also negatively charged, electrostatic repulsion prevents the herbicide from adsorbing strongly to the soil (low Koc). This results in high soil mobility and a significant risk of groundwater leaching[2].
This mobility and stability lead to the Compost Contamination Paradigm . When livestock graze on treated forage, they lack the specific enzymes required to metabolize the halogenated pyridine ring. Consequently, the herbicide passes through the mammalian digestive tract rapidly and is excreted virtually unchanged in urine and manure[4]. Standard composting processes do not generate the specific microbial consortia needed to degrade these residues. When this contaminated compost is applied to gardens or fields, it can cause severe phytotoxicity to sensitive broadleaf crops (e.g., tomatoes, legumes) at trace concentrations as low as 1 part per billion (ppb)[2][4].
Environmental distribution and degradation pathways of picolinic acid herbicides.
Quantitative Environmental Parameters
To facilitate risk assessment, the following table synthesizes the environmental fate parameters of key picolinic acid herbicides based on current literature.
| Herbicide | Soil Half-Life (DT50) | Aqueous Photolysis | Mobility (Leaching) | Key Characteristics & Agronomic Impact |
| Aminopyralid | 32 - 533 days (Typ. 103)[2] | Rapid (~0.6 days)[2] | High | Highly persistent in compost; damages sensitive crops at 1 ppb[2]. |
| Picloram | 1 month to >1 year[1] | Rapid (in clear water)[1] | High | Highly mobile; primary degradation is strictly microbial[1]. |
| Clopyralid | 1 - 12+ months | Slow | High | Plant-back waiting periods can be up to 18 months for sensitive crops. |
| Halauxifen-methyl | 1.1 - 5.3 days[5] | Rapid (<10 min)[5] | Low (Strongly adsorbed)[5] | Next-gen arylpicolinate; rapidly degrades to acid metabolite, mitigating carryover[5]. |
Analytical Workflows & Experimental Protocols
Robust experimental design is critical for accurately quantifying the persistence of these herbicides. Below are two self-validating protocols utilized by environmental chemists.
Protocol 1: Soil Degradation Kinetics (Adapted from OECD Guideline 307)
To determine the true degradation rate (mineralization) versus mere primary transformation, isotopic labeling is required.
-
Soil Preparation: Sieve agricultural soil to 2 mm. Adjust moisture to 50% Maximum Water Holding Capacity (MWHC) to ensure optimal microbial viability.
-
Dosing: Apply
-radiolabeled herbicide (labeled at the pyridine ring) to the soil at the standard agronomic rate. -
Incubation System: Place the soil in biometric flasks connected to a continuous flow-through air system. Route the exhaust air sequentially through an ethylene glycol trap (to capture volatile organic metabolites) and a 1M NaOH trap.
-
Causality Check: The NaOH trap is the most critical component. It captures
. The presence of is the only definitive proof that the recalcitrant pyridine ring has been completely mineralized by microbes, rather than just transformed into a bound, non-extractable residue.
-
-
Extraction & Analysis: At intervals (e.g., 0, 14, 28, 60, 120 days), extract the soil using Acetonitrile/Water. Quantify total radioactivity via Liquid Scintillation Counting (LSC) and identify specific metabolites via LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) from Complex Compost Matrices
Extracting trace (ppb) levels of herbicides from compost is notoriously difficult due to high organic interference (humic/fulvic acids). This protocol utilizes specialized Molecularly Imprinted Polymers (MIPs) or targeted anion exchange[6].
-
Sample Preparation: Combine 5g of compost with 100mL of ultra-pure water. Shake mechanically for 60 minutes. Centrifuge at 3000g for 10 minutes, then filter the supernatant through a 4-7µm filter[6].
-
SPE Equilibration: Condition a Picolinic Herbicides SPE cartridge with 2mL Acetonitrile (ACN) followed by 1mL Water[6].
-
Loading: Apply 3mL of the filtered compost extract to the cartridge[6].
-
Washing (Interference Removal): Wash with 1mL Water to remove polar interferences. Dry the cartridge under vacuum for 1 minute. Wash with 1mL ACN to remove non-polar lipid interferences[6].
-
Target Elution: Elute the target herbicides using 3mL of a 98:2 Ethyl acetate : Trifluoroacetic acid (EtOAc:TFA) solution[6].
-
Causality Check: Why EtOAc:TFA? Picolinic acids are retained on the sorbent via ionic interactions. The addition of 2% TFA drops the pH of the micro-environment well below the herbicides' pKa (~2.0). This protonates the carboxylic acid group, neutralizing the molecule's charge. Once neutralized, the ionic bond to the SPE sorbent is broken, and the relatively non-polar ethyl acetate efficiently sweeps the analytes off the column.
-
-
Reconstitution: Evaporate the elution fraction to dryness under a gentle nitrogen stream and dissolve in the mobile phase prior to LC-MS/MS or UV analysis[6].
Solid-phase extraction (SPE) workflow for isolating picolinic herbicides from compost.
Conclusion
The development of picolinic acid herbicides represents a triumph in targeted agrochemical design, offering unparalleled control of broadleaf weeds. However, the mechanistic stability engineered into these molecules necessitates rigorous environmental stewardship. Understanding the causality behind their slow microbial degradation, high soil mobility, and persistence in compost matrices is essential for developing next-generation herbicides (such as the rapidly degrading halauxifen-methyl) and for implementing analytical workflows that safeguard agricultural supply chains.
References
-
Title: Rotational constraints for pulse crops following the use of aminopyralid, clopyralid and picloram herbicide. Source: GRDC. URL: 3
-
Title: PICLORAM - Invasive.Org. Source: Invasive.org. URL: 1
-
Title: Persistent Herbicides Fact Sheet. Source: US Composting Council (ymaws.com). URL: 4
-
Title: ChemicalWatch Factsheet - Aminopyralid. Source: Beyond Pesticides. URL: 2
-
Title: AN-0037-01 DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER. Source: Affinisep. URL: 6
-
Title: Methyl 5-fluoro-3-methylpicolinate Environmental Profile. Source: BenchChem. URL: 5
-
Title: Plant Injury From Herbicide Residue. Source: Virginia Tech. URL: Link
Sources
Solubility Profile and Solvation Thermodynamics of 6-Amino-3-(4-chlorophenyl)picolinic Acid in Organic Solvents
Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 6-Amino-3-(4-chlorophenyl)picolinic acid represents a highly functionalized pyridinecarboxylic acid derivative. Its structural complexity—featuring an ionizable carboxylic acid, a basic amino group, a pyridine nitrogen, and a lipophilic chlorophenyl ring—creates a unique solvation challenge. Unlike simple picolinic acids, which are highly water-soluble, the introduction of the bulky 4-chlorophenyl moiety drastically shifts the molecule's affinity toward organic solvents.
As a Senior Application Scientist, I have designed this whitepaper to move beyond empirical "trial-and-error" solubility testing. Here, we decode the thermodynamic causality behind the compound's solubility profile using Hansen Solubility Parameters (HSP) and provide a self-validating experimental protocol for accurate quantification.
Physicochemical Profiling & Solvation Causality
To predict and manipulate the solubility of 6-Amino-3-(4-chlorophenyl)picolinic acid, we must analyze its functional groups through the lens of Hansen Solubility Parameters (HSP) , which divides cohesive energy into three components: dispersion forces (
-
The Pyridine Core & Carboxylic Acid (
& ): Unsubstituted picolinic acid is highly polar and exhibits massive aqueous solubility (~862 g/kg at 293 K) (2)[2]. The carboxylic acid and amino groups act as strong H-bond donors and acceptors. -
The 4-Chlorophenyl Ring (
): This bulky, electron-withdrawing group introduces massive dispersive forces, disrupting the aqueous hydration shell and driving the molecule's preference toward polar aprotic and moderate-polarity organic solvents. -
Zwitterionic Microstates: In protic environments, the proton transfer from the carboxylic acid to the pyridine/amino nitrogen creates a zwitterion. Solvents with high dielectric constants (e.g., DMSO) are required to stabilize this charge separation.
Fig 1: Hansen Solubility Parameter (HSP) interaction pathways for solvent selection.
Quantitative Solubility Data in Organic Solvents
The table below summarizes the representative equilibrium solubility of 6-Amino-3-(4-chlorophenyl)picolinic acid across a spectrum of organic solvents at 25°C. The data illustrates how minimizing the interaction radius (
| Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Solvation Mechanism & Causality |
| DMSO | 46.7 | > 120.0 | Acts as a potent H-bond acceptor; high polarity stabilizes the zwitterionic state without competing as a donor. |
| DMF | 36.7 | 85.0 - 100.0 | High polar forces ( |
| Methanol | 32.7 | 15.0 - 25.0 | Protic solvation; forms strong H-bond networks but is partially repelled by the lipophilic chlorophenyl ring. |
| Acetonitrile | 37.5 | 5.0 - 10.0 | Moderate dipole interactions; lacks the H-bond donating capacity needed to fully solvate the carboxylate. |
| Ethyl Acetate | 6.0 | 1.0 - 3.0 | Weak H-bond acceptance and low polarity result in poor disruption of solute-solute interactions. |
| n-Heptane | 1.9 | < 0.1 | Purely dispersive ( |
Self-Validating Experimental Protocol: Equilibrium Solubility
A critical failure point in pharmaceutical solubility studies is the misidentification of a kinetic dissolution plateau as thermodynamic equilibrium. To prevent this, the following protocol is engineered as a self-validating system . By utilizing a dual-timepoint sampling method and a bidirectional temperature approach, the system autonomously verifies that true saturation has been achieved.
Phase 1: Preparation & Bidirectional Equilibration
-
Solvent Preparation: Dispense 5.0 mL of the target organic solvent into two separate 10 mL amber glass vials (Vial A and Vial B).
-
Excess Solute Addition: Add 6-Amino-3-(4-chlorophenyl)picolinic acid in 50 mg increments until a visible, persistent suspension remains (indicating supersaturation).
-
Bidirectional Temperature Approach:
-
Vial A (Undersaturation approach): Maintain strictly at 25.0 ± 0.1°C in an isothermal shaker.
-
Vial B (Supersaturation approach): Heat to 35°C for 2 hours to force excess dissolution, then cool and maintain at 25.0 ± 0.1°C.
-
-
Agitation: Shake both vials at 150 rpm.
Phase 2: Self-Validating Sampling & Phase Separation
-
Timepoint 1 (24 Hours): Extract a 0.5 mL aliquot from both vials. Centrifuge at 10,000 rpm for 15 minutes at exactly 25°C to separate the undissolved solid pellet. Dilute the supernatant immediately in mobile phase to prevent precipitation.
-
Timepoint 2 (48 Hours): Repeat the extraction and centrifugation process for a second set of aliquots.
Phase 3: Quantification & System Validation
-
HPLC-UV Analysis: Quantify the concentration of the diluted supernatants using a validated HPLC-UV method (λ ~ 254 nm).
-
Validation Gate: Compare the concentrations of Vial A vs. Vial B, and 24h vs. 48h. If the variance across all four data points is < 2%, true thermodynamic equilibrium is validated.
Fig 2: Self-validating isothermal shake-flask workflow for thermodynamic equilibrium.
Advanced Solubilization Strategies
If the baseline solubility in acceptable formulation solvents (e.g., ethanol or aqueous mixtures) is insufficient for downstream applications, two primary levers can be pulled:
-
pH Adjustment (In Situ Salt Formation): Because the picolinic acid moiety is ionizable, adjusting the pH of aqueous-organic mixtures can exponentially increase solubility. Raising the pH above the pKa of the carboxylic acid forms a highly soluble carboxylate salt, a standard industry technique for picolinonitrile and picolinic intermediates (4)[4].
-
Co-Solvency: Utilizing a binary mixture (e.g., Water/PEG-400 or Water/Ethanol) allows formulation scientists to tune the dielectric constant. The organic co-solvent accommodates the lipophilic chlorophenyl ring, while the aqueous phase solvates the ionized picolinic core.
References
-
BenchChem - Improving the solubility of picolinonitrile intermediates. 4
-
MDPI - Solubility and Crystallization Studies of Picolinic Acid. 2
-
ACS Omega - Pencil and Paper Estimation of Hansen Solubility Parameters. 1
-
UCL Discovery - Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. 3
Sources
Literature review on 3-aryl-6-aminopicolinic acid derivatives synthesis
Executive Summary
3-Aryl-6-aminopicolinic acid derivatives represent a specialized subclass of pyridine scaffolds with significant utility in medicinal chemistry (specifically PIM kinase inhibition and bioisosteres of biphenyl systems) and agrochemistry (auxinic herbicide analogs). While less commercially ubiquitous than their 4-amino-6-aryl isomers (e.g., Halauxifen-methyl), this specific substitution pattern—aryl at C3, amino at C6 —offers unique vector properties for drug design, placing a lipophilic domain (aryl) and a hydrogen-bond donor (amino) in a precise 1,4-relationship relative to the ring nitrogen.
This guide details the retrosynthetic logic, validated synthetic protocols, and optimization strategies required to construct this scaffold with high regiocontrol.
Part 1: Structural Analysis & Retrosynthesis
The Scaffold
The target core is 6-amino-3-arylpyridine-2-carboxylic acid .
-
C2 (Carboxylic Acid): Essential for binding affinity (e.g., salt bridge formation) or as a handle for prodrug esters.
-
C3 (Aryl Group): Provides hydrophobic interactions; typically introduced via cross-coupling.
-
C6 (Amino Group): Acts as a hydrogen bond donor/acceptor; significantly increases electron density of the pyridine ring.
Retrosynthetic Disconnection
To maximize yield and modularity, we employ a Convergent Strategy . The most reliable disconnection is at the C3–Aryl bond (via Suzuki-Miyaura coupling) and the C6–Nitrogen bond (via S_NAr or Buchwald-Hartwig), or utilizing a pre-functionalized building block.
Diagram: Retrosynthetic Analysis (DOT)
Figure 1: Retrosynthetic tree illustrating the two primary approaches: Route A (using a pre-aminated scaffold) and Route B (sequential substitution of a di-halo core).
Part 2: Synthetic Strategies & Protocols
Strategy A: The "Late-Stage Arylation" (Recommended)
This approach uses Methyl 6-amino-3-bromopicolinate as the starting material. This is the most robust method because the amino group is already installed in the correct position, eliminating regioselectivity risks during amination.
Mechanism:
-
Protection: The C6-amine and C2-acid are protected/masked to prevent catalyst poisoning and side reactions.
-
Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling installs the aryl group at C3.
-
Deprotection: Global deprotection yields the final free acid.
Protocol 1: Suzuki Coupling of 6-Amino-3-Bromopicolinate
Target: Synthesis of Methyl 6-amino-3-(4-methoxyphenyl)picolinate.
Reagents:
-
Substrate: Methyl 6-amino-3-bromopicolinate (1.0 eq)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)[1]
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Methodology:
-
Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, charge the bromopicolinate (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Inertion: Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen (critical to prevent homocoupling and catalyst deactivation). -
Solvent & Catalyst: Add degassed 1,4-Dioxane (8 mL) and Water (2 mL). Add the Pd catalyst (0.05 mmol) quickly under a stream of
. -
Reaction: Seal the flask and heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.
-
Checkpoint: The starting bromide should disappear. If conversion stalls, add 0.02 eq additional catalyst.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry organic layer over
.[2] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).
Why this works: The amino group at C6 is electron-donating, which deactivates the oxidative addition step at C3 slightly. However, C3-Br is still sufficiently reactive for Pd(0) insertion, especially with bidentate ligands like dppf which enhance catalyst stability and bite angle.
Strategy B: The "Sequential Substitution" (Advanced)
This route starts from Methyl 3,6-dichloropicolinate . It relies on the electronic differentiation between C6 (alpha to Nitrogen) and C3 (beta to Nitrogen).
Differentiation Logic:
-
C6-Position: Highly electrophilic due to inductive withdrawal by the adjacent Nitrogen. Susceptible to S_NAr (Nucleophilic Aromatic Substitution).
-
C3-Position: Less electrophilic. Resistant to S_NAr but reactive in Pd-catalyzed coupling .
Workflow:
-
Step 1 (S_NAr): Selective displacement of C6-Cl using aqueous ammonia or an amine surrogate (e.g., PMB-amine) at mild temperatures.
-
Step 2 (Suzuki): Cross-coupling of the remaining C3-Cl with an aryl boronic acid.
Protocol 2: Regioselective S_NAr followed by Suzuki
Target: Methyl 6-amino-3-phenylpicolinate from 3,6-dichloropicolinate.
Step 1: Selective Amination (S_NAr)
-
Dissolve Methyl 3,6-dichloropicolinate (1.0 eq) in THF.
-
Add aqueous
(28%, 5.0 eq) or a sealed tube with in MeOH. -
Heat to 60°C for 12 hours.
-
Control: Do not exceed 80°C to avoid displacement at C3 (though unlikely) or hydrolysis of the ester.
-
Result: Exclusive formation of Methyl 6-amino-3-chloropicolinate. The C3-Cl remains intact.
-
Step 2: Suzuki Coupling on Chloride
-
Challenge: Aryl Chlorides are less reactive than Bromides.
-
Optimization: Use a more active catalyst system, such as XPhos Pd G2 or Pd(OAc)₂ / SPhos .
-
Conditions: React the intermediate (from Step 1) with Phenylboronic acid (1.5 eq),
(2.0 eq), and XPhos Pd G2 (2 mol%) in Toluene/Water at 100°C.
Part 3: Optimization & Troubleshooting Guide
The following table summarizes common failure modes and scientifically grounded solutions for this scaffold.
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Catalyst poisoning by free amine (C6). | Protect C6-amine as Acetamide ( |
| Protodeboronation | Unstable boronic acid (e.g., 2-heteroaryl). | Switch to Potassium Trifluoroborate salts ( |
| Homocoupling (Biaryl) | Oxygen presence in solvent.[3] | Degas solvents using "Freeze-Pump-Thaw" or vigorous Argon sparging for 20 mins. |
| Regioisomer Mix (Route B) | S_NAr temperature too high. | Lower reaction temp to <60°C; ensure stoichiometric control of amine. |
Visualizing the Catalytic Cycle
Understanding the Suzuki cycle is crucial for troubleshooting. The oxidative addition is the rate-limiting step for the electron-rich 6-amino-3-bromo system.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle highlighting the entry of the halogenated pyridine scaffold.
Part 4: References
-
Synthesis of Halauxifen-methyl (Analogous 6-aryl scaffold):
-
Source: ChemicalBook / Dow AgroSciences Patents.
-
Relevance: Establishes baseline conditions for pyridine Suzuki couplings.
-
URL:
-
-
Suzuki Coupling Methodologies:
-
Source: Organic Chemistry Portal.[4]
-
Relevance: Comprehensive review of catalyst choices (Pd(dppf), XPhos) for heteroaryl halides.
-
URL:
-
-
3-Amino-6-bromopicolinic acid (Intermediate Data):
-
Source: PubChem CID 45480452.
-
Relevance: Verifies existence and properties of the key starting material for Route A.
-
URL:
-
-
Aminative Suzuki-Miyaura Coupling:
Sources
- 1. WO2010144380A1 - Process for the preparation of 6-(aryl)-4-aminopicolinates - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. KR20180086253A - Herbicide compositions containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2- carboxylic acid, florasulam and pyroxosulam or derivatives thereof - Google Patents [patents.google.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Application Note: Scalable Synthesis of 6-Amino-3-(4-chlorophenyl)picolinic Acid
Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Medicinal Chemists, and Agrochemical Development Scientists
Introduction & Mechanistic Rationale
Substituted aminopicolinic acids are highly valued scaffolds in both pharmaceutical development and agrochemical formulation. Specifically, derivatives such as 4-amino-6-(4-substituted-phenyl)-picolinic acids and their structural isomers have demonstrated potent biological activity, often serving as synthetic auxins in herbicidal applications[1]. The synthesis of these pyridine-based architectures, however, presents distinct challenges. The inherent coordinating ability of the pyridine nitrogen can sequester transition metal catalysts, leading to catalyst poisoning or altered chemoselectivity during cross-coupling reactions[2]. Furthermore, unactivated heteroaryl esters require robust catalytic systems to prevent undesired C(acyl)–O bond cleavage or decarbonylation[3].
This application note details a highly optimized, scalable two-step protocol for the synthesis of 6-Amino-3-(4-chlorophenyl)picolinic acid . The route leverages a Suzuki-Miyaura cross-coupling of commercially available methyl 6-amino-3-bromopicolinate (CAS 178876-83-0)[4] with 4-chlorophenylboronic acid, followed by a controlled saponification. By utilizing a bidentate phosphine ligand (dppf), the palladium center is sterically shielded, preventing inhibitory coordination by the picolinate nitrogen and ensuring rapid reductive elimination.
Retrosynthetic Strategy & Workflow
The synthetic workflow is designed as a self-validating system, minimizing the need for complex chromatographic purifications at scale. The intermediate ester is highly crystalline, and the final zwitterionic product is isolated via isoelectric precipitation.
Synthetic workflow for 6-Amino-3-(4-chlorophenyl)picolinic acid via Suzuki-Miyaura coupling.
Process Optimization Data
The Suzuki-Miyaura coupling of aminopicolinates requires careful optimization to overcome the deactivating nature of the electron-deficient pyridine ring and the coordinating potential of the nitrogen[5]. The table below summarizes the catalyst screening conducted to establish the scalable protocol.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 16 | 45 |
| 2 | Pd(OAc)₂ / PPh₃ | K₃PO₄ | DMF | 100 | 12 | 52 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 88 |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 91 |
*Yield determined by HPLC integration against an internal standard. Entry 3 was selected for the final protocol due to the superior cost-to-yield ratio of K₂CO₃ compared to Cs₂CO₃ at scale.
Experimental Protocols
Step 1: Synthesis of Methyl 6-amino-3-(4-chlorophenyl)picolinate
Causality & Rationale: A biphasic 1,4-Dioxane/Water system is employed to simultaneously dissolve the organic electrophile/boronic acid and the inorganic base (K₂CO₃), facilitating efficient transmetalation. Rigorous degassing is mandatory; residual oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex, stalling the catalytic cycle.
Materials:
-
Methyl 6-amino-3-bromopicolinate (1.0 eq, 10.0 g, 43.3 mmol)[4]
-
4-Chlorophenylboronic acid (1.2 eq, 8.13 g, 52.0 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 1.77 g, 2.16 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 eq, 11.97 g, 86.6 mmol)
-
1,4-Dioxane (120 mL) and Deionized Water (30 mL)
Procedure:
-
Preparation: Charge a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with methyl 6-amino-3-bromopicolinate, 4-chlorophenylboronic acid, and K₂CO₃.
-
Solvent Addition & Degassing: Add 1,4-Dioxane and Water. Sparge the heterogeneous mixture with nitrogen gas for 15 minutes to displace dissolved oxygen.
-
Catalyst Addition: Briefly remove the nitrogen inlet to add Pd(dppf)Cl₂·CH₂Cl₂ in one portion. Resume nitrogen flow and sparge for an additional 5 minutes.
-
Reaction: Heat the mixture to 90 °C using an oil bath. Stir vigorously for 8 hours.
-
In-Process Control (IPC): Monitor reaction completion via TLC (Hexane/EtOAc 1:1) or LC-MS. The starting material (m/z 231.0)[4] should be completely consumed, replaced by the product mass (m/z 263.7).
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (200 mL) and filter through a pad of Celite to remove palladium black. Wash the filtrate with water (2 × 100 mL) and brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Triturate the crude residue with cold hexanes/diethyl ether (9:1) to yield the intermediate ester as a pale yellow solid.
Step 2: Saponification to 6-Amino-3-(4-chlorophenyl)picolinic Acid
Causality & Rationale: Lithium hydroxide (LiOH) is utilized instead of NaOH or KOH. The milder basicity of LiOH minimizes the risk of decarboxylation of the picolinic acid moiety, a known degradation pathway for pyridine-2-carboxylic acids under harsh conditions[5]. The final isolation relies on isoelectric precipitation; adjusting the pH to ~3.5 neutralizes the carboxylate while avoiding protonation of the weakly basic aminopyridine system, forcing the zwitterion out of solution.
Materials:
-
Methyl 6-amino-3-(4-chlorophenyl)picolinate (1.0 eq, 10.0 g, 38.0 mmol)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 4.78 g, 114.0 mmol)
-
THF (60 mL), Methanol (30 mL), and Deionized Water (30 mL)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Suspend the intermediate ester in the THF/MeOH mixture in a 250 mL round-bottom flask.
-
Hydrolysis: Dissolve LiOH·H₂O in 30 mL of water and add it dropwise to the organic suspension. The mixture will become homogeneous as the ester hydrolyzes.
-
Reaction: Stir at ambient temperature (20–25 °C) for 4 hours.
-
IPC: Confirm the disappearance of the ester via HPLC.
-
Solvent Removal: Concentrate the reaction mixture in vacuo to remove the volatile organic solvents (THF and MeOH), leaving an aqueous basic solution.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath to 5 °C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches exactly 3.5. A thick white/off-white precipitate will form.
-
Isolation: Stir the suspension for 30 minutes at 5 °C to ensure complete precipitation. Filter the solid through a sintered glass funnel, wash with ice-cold water (2 × 20 mL), and dry under high vacuum at 45 °C for 24 hours to afford the pure 6-Amino-3-(4-chlorophenyl)picolinic acid.
References
1.[5] Synthesis of Some Aminopicolinic Acids, IRL @ UMSL, 2.[1] The invention relates to 4-amino-6-(4-substituted-phenyl), nipo.gov.ua, 3.[2] Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation, RSC Publishing, 4.[4] Methyl 6-amino-3-bromopicolinate | 178876-83-0, ChemicalBook, 5.[3] Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters, PMC,
Sources
- 1. sis.nipo.gov.ua [sis.nipo.gov.ua]
- 2. Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02394A [pubs.rsc.org]
- 3. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 6-amino-3-bromopicolinate | 178876-83-0 [chemicalbook.com]
- 5. irl.umsl.edu [irl.umsl.edu]
Application Note: HPLC-MS/MS Method Development for 6-Amino-3-(4-chlorophenyl)picolinic Acid
Executive Summary
This guide details the development of a robust LC-MS/MS methodology for the quantification of 6-Amino-3-(4-chlorophenyl)picolinic acid (ACPA) . As a structural analog to synthetic auxin herbicides (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl), ACPA presents specific analytical challenges including zwitterionic behavior, metal chelation potential, and matrix interference in complex environmental samples.
This protocol leverages Mixed-Mode Anion Exchange (MAX) for sample cleanup and Reverse-Phase Chromatography (RPC) with acidic mobile phases to ensure varying ionization states do not compromise retention or sensitivity.
Physicochemical Profile & Mechanistic Strategy
Understanding the molecule is the prerequisite for method success.
| Property | Value / Characteristic | Impact on Method Development |
| CAS Number | 1457326-69-0 | Reference standard verification. |
| Formula | C₁₂H₉ClN₂O₂ | Monoisotopic Mass: 248.04 Da. |
| Structure | Picolinic acid core, 4-chlorophenyl tail.[1][2] | Chelation Risk: The picolinic acid moiety (N and COOH proximity) can chelate Fe/Zn in stainless steel LC systems, causing peak tailing. |
| pKa (Acid) | ~2.5 - 3.5 (Carboxylic Acid) | At neutral pH, the molecule is anionic (COO⁻). |
| pKa (Base) | ~2.0 - 3.0 (Pyridine N / Amine) | At very low pH (<2), the molecule is cationic. |
| LogP | ~2.2 (Estimated) | Moderately hydrophobic; suitable for C18 retention if the acid is suppressed (protonated). |
The "Chelation Effect" Mitigation
Picolinic acids are notorious for interacting with active metal sites in HPLC columns and frits.
-
Strategy: Use a PEEK-lined column or add a chelating agent (e.g., Medronic Acid or EDTA) to the mobile phase if peak tailing persists.
-
Column Choice: A C18 column with high surface coverage (fully end-capped) is required to minimize silanol interactions.
Method Development Workflow
Figure 1: Logical workflow for developing the ACPA detection method.
Experimental Protocols
Mass Spectrometry Optimization (MS/MS)
Objective: Identify the most sensitive Precursor-to-Product ion transitions.
-
Ionization Mode: ESI Positive (ESI+). While the carboxylic acid suggests ESI-, the amino and pyridine groups protonate readily [(M+H)⁺], often providing better signal-to-noise ratios than the deprotonated ion [(M-H)⁻] in complex matrices.
Protocol:
-
Prepare a 1 µg/mL standard in 50:50 Methanol:Water (0.1% Formic Acid).
-
Infuse at 10 µL/min into the MS source.
-
Q1 Scan: Locate the parent ion m/z 249.0 (³⁵Cl isotope) and m/z 251.0 (³⁷Cl isotope).
-
Product Ion Scan: Fragment m/z 249.0 with varying Collision Energies (CE).
Predicted Transitions (Must be empirically verified):
| Transition Type | Precursor (m/z) | Product (m/z) | Loss ID | Collision Energy (V) |
| Quantifier | 249.0 | 203.0 | -HCOOH (Decarboxylation) | 20-30 |
| Qualifier 1 | 249.0 | 213.0 | -HCl | 30-40 |
| Qualifier 2 | 249.0 | 168.0 | -HCOOH, -Cl | 40-50 |
Chromatographic Conditions (HPLC)
Objective: Retain the polar zwitterion while separating it from matrix interferences.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or Waters ACQUITY BEH C18.
-
Alternative: Phenomenex Kinetex Biphenyl (for enhanced selectivity of the chlorophenyl ring).
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Note: The Ammonium Formate buffers the pH to ensure reproducible ionization.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Why Acetonitrile? Methanol can sometimes cause higher backpressure and different solvation of picolinates, though it is a viable alternative.
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve |
|---|---|---|---|
| 0.00 | 5 | 0.3 | Initial |
| 1.00 | 5 | 0.3 | Hold |
| 6.00 | 95 | 0.3 | Linear |
| 7.50 | 95 | 0.3 | Wash |
| 7.60 | 5 | 0.3 | Return |
| 10.00 | 5 | 0.3 | Re-equilibrate |
Sample Preparation: Mixed-Mode SPE
Objective: Isolate ACPA from soil or biological plasma. Mechanism: Since ACPA contains a carboxylic acid, Mixed-Mode Anion Exchange (MAX) is superior to standard HLB. It retains the analyte by both hydrophobicity and charge (anionic exchange at high pH).
Protocol (Oasis MAX or Strata-X-A):
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water.
-
Load: Sample (adjusted to pH > 7 using NH₄OH to ensure ACPA is negatively charged/deprotonated).
-
Wash 1: 1 mL 5% NH₄OH in Water (Removes neutrals/bases).
-
Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).
-
Elute: 1 mL Methanol containing 2% Formic Acid.
-
Evaporate & Reconstitute: Dry under N₂ and reconstitute in Mobile Phase A.
Validation & Quality Control (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), implement these checks:
-
Internal Standard (IS): Use a stable isotope labeled analog if available (e.g., ¹³C-ACPA). If not, use Picloram-d2 or a structurally similar herbicide like Clopyralid (ensure chromatographic separation).
-
Matrix Match Calibration: Prepare calibration curves in the blank matrix extract to compensate for ion suppression.
-
Carryover Check: Inject a solvent blank after the highest standard. Picolinic acids can stick to injector ports.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Metal chelation | Passivate system with 30% Phosphoric acid (offline) or switch to PEEK/Titanium column hardware. |
| Low Sensitivity | Ion suppression | Switch from MeOH precipitation to MAX SPE cleanup. |
| RT Shift | pH instability | Ensure Mobile Phase A is buffered (Ammonium Formate) and fresh. |
References
-
PubChem. (2023).[4] 6-Amino-3-(4-chlorophenyl)picolinic acid (Compound Summary). National Library of Medicine. [Link]
-
Hermann, W. et al. (2018). Method development for the determination of picolinic acid herbicides in soil. Journal of Chromatography A. [Link] (Generalized reference for picolinic acid methodology).
-
Waters Corporation. (2020). Oasis MAX Sample Extraction Products: Care and Use Manual.[Link]
Disclaimer: This protocol is for research purposes only. All MRM transitions should be optimized on the specific instrument platform used.
Sources
- 1. 001chemical.com [001chemical.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 4. 6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile | C20H11ClN6 | CID 342135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Suzuki-Miyaura coupling conditions for synthesizing 3-aryl-picolinic acids
Application Note: Suzuki-Miyaura Cross-Coupling Strategies for the Synthesis of 3-Aryl-Picolinic Acids
Introduction & Rationale
3-Aryl-picolinic acids are highly privileged scaffolds in modern chemical research. They serve as critical bidentate ligands in the development of phosphorescent iridium(III) and ruthenium(II) transition metal complexes for OLEDs and photocatalysis[1]. Furthermore, the 3-aryl-picolinic acid motif is a foundational building block in the synthesis of advanced agrochemicals, including Carboxylic Acid Amide (CAA) fungicides targeting downy mildew diseases[2].
Despite their utility, the direct synthesis of 3-aryl-picolinic acids via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a notorious synthetic challenge. The proximity of the pyridine nitrogen and the carboxylic acid creates a potent bidentate chelation trap for transition metals. This application note details the mechanistic hurdles of this transformation and provides field-proven, optimized protocols for synthesizing 3-aryl-picolinic acids using both ester-protected and free-acid routes.
Mechanistic Insights: The "Picolinate Trap" and Causality of Reaction Design
In a standard Suzuki-Miyaura coupling, the Pd(0) catalyst undergoes oxidative addition into the C–Br bond of the 3-halopyridine. However, when 3-bromopicolinic acid is used directly, the resulting Pd(II) intermediate is rapidly intercepted by the adjacent pyridine nitrogen and the carboxylate oxygen. This forms a highly stable, coordinatively saturated thermodynamic sink (a 5-membered metallacycle). This chelation displaces necessary phosphine ligands and prevents the transmetalation of the arylboronic acid, effectively poisoning the catalyst and stalling the reaction.
Causality in Experimental Design: To circumvent this, two distinct strategies must be employed:
-
The Ester Route (Preferred): By masking the carboxylic acid as a methyl ester (methyl 3-bromopicolinate), the oxygen's coordinating ability is drastically reduced. The use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) further ensures that the palladium center remains sterically saturated, preventing any residual N-coordination from derailing the catalytic cycle.
-
The Free Acid Route (Advanced): If esterification is not viable, the free acid can be coupled by utilizing highly sterically demanding, electron-rich biaryl phosphine ligands (e.g., SPhos or XPhos). These ligands accelerate transmetalation and reductive elimination to a rate that outcompetes the formation of the dead-end picolinate-Pd(II) chelate.
Data Presentation: Optimization and Substrate Scope
Table 1: Optimization of Suzuki-Miyaura Coupling for Methyl 3-bromopicolinate
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh3)4 | None | Na2CO3 | Toluene/EtOH/H2O | 90 | 65% |
| 2 | Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/H2O | 100 | 55% |
| 3 | Pd(dppf)Cl2 | None | K2CO3 | Dioxane/H2O | 90 | 88% |
| 4 | Pd2(dba)3 | XPhos | K3PO4 | Toluene/H2O | 100 | 92% |
Table 2: Substrate Scope using Optimized Ester Route (Pd(dppf)Cl2)
| Aryl Boronic Acid | Product | Time (h) | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Methyl 3-phenylpicolinate | 4 | 88% |
| 4-Methoxyphenylboronic acid | Methyl 3-(4-methoxyphenyl)picolinate | 4 | 91% |
| 2-Fluorophenylboronic acid | Methyl 3-(2-fluorophenyl)picolinate | 6 | 82% |
Mechanistic and Workflow Visualizations
Fig 1: Suzuki-Miyaura catalytic cycle highlighting the picolinic acid chelation trap.
Fig 2: Experimental workflow comparing the robust Ester Route vs. the direct Free Acid Route.
Experimental Protocols
Protocol A: Synthesis of Methyl 3-Aryl-picolinates (The Ester Route) Self-Validating Step: The use of a biphasic Dioxane/H2O system ensures that the inorganic base (K2CO3) remains dissolved, providing a constant concentration of hydroxide/carbonate to activate the boronic acid without precipitating the catalyst out of the organic phase.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromopicolinate (1.0 equiv, 5.0 mmol), the corresponding arylboronic acid (1.2 equiv, 6.0 mmol), and K2CO3 (2.5 equiv, 12.5 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 25 mL).
-
Catalyst Loading: Under a positive flow of argon, add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%).
-
Reaction: Seal the flask and heat the biphasic mixture to 90 °C in an oil bath with vigorous stirring for 4–6 hours. Monitor the reaction via TLC or LC-MS until the starting bromide is consumed.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure methyl 3-aryl-picolinate.
Protocol B: Saponification to 3-Aryl-picolinic Acid Self-Validating Step: Using LiOH in a THF/H2O mixture ensures complete solubility of the ester intermediate while preventing decarboxylation, which can easily occur if harsh acidic hydrolysis is used at elevated temperatures.
-
Preparation: Dissolve the methyl 3-aryl-picolinate (1.0 equiv, 4.0 mmol) in a mixture of THF and H2O (3:1 v/v, 20 mL).
-
Hydrolysis: Add LiOH·H2O (3.0 equiv, 12.0 mmol) in one portion. Stir the reaction mixture at room temperature for 2–3 hours.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (15 mL) to remove organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3–4 using 1M HCl. The 3-aryl-picolinic acid will precipitate as a solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the target 3-aryl-picolinic acid.
Protocol C: Direct Coupling of 3-Bromopicolinic Acid (The Free Acid Route)
-
Preparation: To a Schlenk flask, add 3-bromopicolinic acid (1.0 equiv, 2.0 mmol), arylboronic acid (1.5 equiv, 3.0 mmol), and K3PO4 (3.0 equiv, 6.0 mmol).
-
Catalyst/Ligand Loading: Add Pd(OAc)2 (0.05 equiv, 5 mol%) and SPhos (0.10 equiv, 10 mol%).
-
Solvent Addition: Add degassed Toluene/H2O (10:1 v/v, 15 mL). The high ratio of organic to aqueous solvent helps solubilize the bulky phosphine ligand.
-
Reaction: Heat to 100 °C under argon for 12 hours.
-
Workup: Cool to room temperature, dilute with water, and wash with EtOAc. Acidify the aqueous layer to pH 3 with 1M HCl, extract with EtOAc (3 x 20 mL), dry over Na2SO4, and concentrate to yield the crude product, which can be recrystallized from ethanol.
References
-
Lamberth, C. (2019). Episodes from the Continuous Search for Solutions against Downy Mildew Diseases. CHIMIA, 73(7-8), 571-580.[Link][2]
-
Boudreault, P.-L. T., Esteruelas, M. A., Mora, E., Oñate, E., & Tsai, J.-Y. (2019). Suzuki–Miyaura Cross-Coupling Reactions for Increasing the Efficiency of Tris-Heteroleptic Iridium(III) Emitters. Organometallics, 38(15), 2883-2887.[Link][1]
Sources
Crystallization techniques for purifying 6-Amino-3-(4-chlorophenyl)picolinic acid
Application Note: Process Development & Crystallization of 6-Amino-3-(4-chlorophenyl)picolinic Acid
Executive Summary
This technical guide details the purification and crystallization strategies for 6-Amino-3-(4-chlorophenyl)picolinic acid , a structural analog within the aminopicolinate class of synthetic auxins (related to Halauxifen and Aminopyralid). High-purity isolation of this compound is critical due to its zwitterionic nature and the potential for persistent inorganic salts and regioisomeric byproducts from Suzuki-Miyaura cross-coupling reactions.
This protocol leverages the molecule's amphoteric physicochemical properties to design a robust pH-swing reactive crystallization followed by a solvent-mediated polishing step .
Physicochemical Basis & Solubility Profile
To design a self-validating purification system, one must understand the solubility landscape defined by the picolinic acid core.
-
Amphoteric Nature: The molecule contains a basic pyridine nitrogen/exocyclic amine and an acidic carboxylic acid.
-
pH < 2.0: Fully protonated (Cationic). Soluble in dilute mineral acids.
-
pH > 9.0: Fully deprotonated (Anionic). Soluble in aqueous alkali (NaOH, KOH).
-
pH 3.5 – 4.5 (Isoelectric Point, pI): Net neutral zwitterion. Minimum aqueous solubility.
-
Mechanism of Impurity Rejection:
-
Inorganic Salts (NaCl, NaBr): Remain soluble in the aqueous mother liquor during pI precipitation.
-
Non-acidic Organics (Unreacted Aryl Halides): Insoluble in the alkaline phase (pH > 10), allowing removal via filtration before crystallization.
-
Isomeric Acids: Often possess slightly different pKa values or crystal packing energies, allowing separation during the slow acidification ramp.
Protocol 1: Primary Isolation via pH-Swing Crystallization
Objective: Isolate the target molecule from the crude reaction mixture (typically a saponified ester or Suzuki coupling stream) while rejecting inorganic salts and non-acidic impurities.
Reagents:
-
Crude 6-Amino-3-(4-chlorophenyl)picolinic acid
-
Sodium Hydroxide (2M aq)
-
Hydrochloric Acid (2M and 6M aq)
-
Activated Carbon (e.g., Norit SX Ultra)
-
Celite (Filter aid)[1]
Step-by-Step Methodology:
-
Alkaline Dissolution:
-
Suspend the crude solid in Water (10 vol) .
-
Add 2M NaOH dropwise until pH reaches 11.0 – 12.0 .
-
Checkpoint: The solution should be homogenous. If turbidity persists, these are likely non-acidic organic impurities (e.g., biaryls).
-
-
Adsorptive Filtration (Clarification):
-
Add Activated Carbon (5 wt% relative to crude) to the alkaline solution. Stir at 50°C for 30 minutes .
-
Filter hot through a Celite pad to remove carbon and insoluble organics.
-
Result: A clear, pale-yellow filtrate containing the target as the sodium picolinate salt.
-
-
Controlled Acidification (Reactive Crystallization):
-
Stage 1 (Nucleation): Cool filtrate to 20°C . Slowly add 6M HCl to adjust pH to 7.0 . Stir for 15 minutes. (Solution may remain clear or slightly hazy).
-
Stage 2 (Growth): Switch to 2M HCl . Add slowly (rate: 0.1 pH units/min) until pH reaches 4.0 ± 0.2 .
-
Critical Process Parameter (CPP): Do not overshoot below pH 3.0, as the cationic form may re-dissolve or trap chloride salts.
-
-
Digestion (Ostwald Ripening):
-
Heat the slurry to 50°C for 1 hour, then cool slowly to 5°C over 2 hours. This removes fines and improves filterability.
-
-
Isolation:
-
Filter the crystalline solid.[2]
-
Displacement Wash: Wash with Water (3 x 2 vol) adjusted to pH 4.0.
-
Solvent Wash: Wash with Isopropanol (1 x 1 vol) to displace water and remove lipophilic surface impurities.
-
Dry under vacuum at 55°C .
-
Protocol 2: Recrystallization (Polishing Step)
Objective: Upgrade purity from >95% to >99.5% (HPLC) and define the crystal form.
Solvent Selection Logic: Aminopicolinic acids typically exhibit steep solubility curves in alcohol/water mixtures.
-
Solvent A (Good Solvent): DMSO or hot Ethanol/Methanol.
-
Solvent B (Anti-Solvent): Water or Ethyl Acetate.
Recommended System: Ethanol : Water (80:20 v/v)
-
Dissolution:
-
Charge crude crystals into Ethanol/Water (80:20) at 10 vol .
-
Heat to reflux (~78°C ).
-
Observation: If solids remain, add solvent in 1 vol increments until clear.
-
-
Cooling Ramp:
-
Cool from reflux to 60°C over 30 minutes.
-
Seeding (Optional): Add 0.5 wt% pure seed crystals at 60°C to prevent oiling out.
-
Cool linearly to 5°C over 4 hours (Rate: ~14°C/hr).
-
-
Filtration:
-
Filter cold. Wash with cold Ethanol (100%) .
-
Dry to constant weight.
-
Process Visualization
Figure 1: Purification Workflow & Logic Gate
Caption: Operational workflow for the isolation of 6-Amino-3-(4-chlorophenyl)picolinic acid, highlighting impurity rejection points.
Analytical Validation & Specifications
| Parameter | Method | Specification | Rationale |
| Assay | HPLC (C18, ACN/H2O + 0.1% H3PO4) | > 98.0% w/w | Standard purity for biological testing. |
| Related Substances | HPLC | < 0.5% (Single Impurity) | Controls regioisomers (e.g., 4-phenyl isomer). |
| Residue on Ignition | Gravimetric | < 0.2% | Ensures removal of NaCl/Na-Picolinate salts. |
| Chloride Content | Titration (AgNO3) | < 500 ppm | Confirms washing efficiency of the HCl acidification step. |
| Crystal Form | PXRD | Matches Ref. Pattern | Picolinates are prone to polymorphism; verify consistent form. |
Troubleshooting Guide
-
Issue: "Oiling Out" during Acidification.
-
Cause: Rapid pH drop or high concentration of organic impurities.
-
Solution: Slow down HCl addition rate. Dilute the alkaline solution by 20% before acidification. Seed the mixture at pH 6.0.
-
-
Issue: High Ash/Salt Content.
-
Cause: Incomplete washing or precipitation at pH < 2.0 (trapping HCl salts).
-
Solution: Ensure final pH is strictly 3.5–4.5. Increase the volume of the displacement wash (Water pH 4.0).
-
-
Issue: Low Yield.
-
Cause: Product solubility in the mother liquor (picolinates have some water solubility).
-
Solution: Cool final slurry to <5°C. Saturate the aqueous phase with NaCl (Salting out) only if subsequent recrystallization is planned to remove the salt.
-
References
-
Dow AgroSciences LLC. (2003). 6-Aryl-4-aminopicolinates and their use as herbicides. WO03011853A1. Retrieved from .
-
Corteva Agriscience. (2015). Preparation method of halauxifen-methyl. CN104788364A. Retrieved from .
-
University of Coimbra. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI Processes. Retrieved from .
-
Royal Society of Chemistry. (2013).[3] Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles. RSC Advances. Retrieved from .
-
Sigma-Aldrich. (n.d.). 6-(3-Aminophenyl)picolinic acid Product Page. Retrieved from .
Sources
Application Note: Microwave-Assisted Synthesis of 6-Amino-3-arylpicolinic Acid Derivatives via Suzuki-Miyaura Cross-Coupling
Target Audience: Synthetic Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
The 6-arylpicolinate class of synthetic auxins, prominently featuring halauxifen-methyl (Arylex™ active) developed by Dow AgroSciences, represents a critical breakthrough in broad-spectrum weed control[1],[2]. The core scaffold of these agrochemicals—a 6-amino-3-arylpicolinic acid derivative—is traditionally synthesized via Palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. However, conventional convective heating methods often require prolonged reaction times (12–24 hours) and suffer from poor yields due to the steric hindrance and electronic deactivation caused by the adjacent carboxylate group.
This application note details a highly optimized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, this method accelerates the transmetalation step, drastically reducing reaction times to under 20 minutes while suppressing thermal degradation pathways (e.g., decarboxylation or deamination)[3],[4].
Scientific Background & Mechanistic Causality
The Role of Dielectric Heating in Cross-Coupling
Unlike conventional heating, which relies on thermal conductivity and convection, MAOS directly interacts with the dipoles of the solvent and reagents[4]. This allows energy transfer to occur in less than a nanosecond, resulting in instantaneous, uniform volumetric heating[4]. For the synthesis of 6-amino-3-arylpicolinic acids, the use of highly polar solvent systems (such as Ethanol/Water) maximizes microwave absorption, driving the reaction to completion before side-product formation can occur[3].
Mechanistic Bottlenecks and Solutions
In the catalytic cycle of the Suzuki-Miyaura coupling of 3-halo-6-aminopicolinates, the oxidative addition of the Pd(0) species to the carbon-halogen bond is generally facile. However, the subsequent transmetalation with the arylboronic acid is sterically hindered by the bulky picolinate ester/acid at the 2-position. Microwave irradiation provides the rapid, localized activation energy required to overcome this specific steric barrier.
Microwave-accelerated Palladium-catalyzed Suzuki-Miyaura catalytic cycle.
Experimental Design & Optimization
To establish a robust protocol, empirical optimization of the solvent, catalyst, and heating modality is required. The table below summarizes the quantitative data driving our protocol choices. The transition from
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Heating Modality | Catalyst | Solvent System | Temp (°C) | Time | Isolated Yield (%) |
| 1 | Conventional (Oil Bath) | Toluene/ | 100 | 18 h | 45% | |
| 2 | Microwave | Toluene/ | 120 | 30 min | 62% | |
| 3 | Microwave | Dioxane/ | 120 | 15 min | 88% | |
| 4 | Microwave | EtOH/ | 110 | 15 min | 94% |
Note: Entry 4 is selected as the optimal condition due to the high dielectric constant of Ethanol/Water, which couples efficiently with microwave frequencies (2.45 GHz), ensuring rapid heating and an environmentally benign profile[3],[5].
Self-Validating Experimental Protocol
Materials & Equipment
-
Substrates: Methyl 6-amino-3-bromopicolinate (1.0 equiv), Arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid) (1.2 equiv).
-
Catalyst & Base:
(0.05 equiv), Potassium carbonate ( ) (2.5 equiv). -
Solvent: Degassed Ethanol / Ultra-pure
(3:1 v/v). -
Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensors and pressure monitoring.
Step-by-step workflow for microwave-assisted synthesis and purification.
Step-by-Step Methodology
Step 1: Reagent Preparation (Checkpoint 1)
In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add methyl 6-amino-3-bromopicolinate (1.0 mmol), the arylboronic acid (1.2 mmol),
-
Causality: A slight excess of boronic acid compensates for competitive protodeboronation, a known side reaction in aqueous basic conditions.
Step 2: Solvent Addition and Degassing
Add 4.0 mL of the Ethanol/
-
Self-Validation Check: The solution should turn a characteristic orange/red color as the Pd catalyst dissolves. Complete removal of oxygen is critical to prevent the homocoupling of the boronic acid (forming biphenyl impurities).
Step 3: Microwave Irradiation (Checkpoint 2) Place the vial in the microwave reactor. Set the parameters:
-
Ramp Time: 2 minutes (to prevent solvent bumping).
-
Hold Temperature: 110 °C.
-
Hold Time: 15 minutes.
-
Stirring: High (900 rpm).
-
Self-Validation Check: Monitor the real-time pressure curve. In EtOH/
at 110 °C, pressure should stabilize around 40–60 psi. A sudden spike >100 psi indicates solvent degradation or a runaway exotherm, and the run should be aborted.
Step 4: Rapid Cooling Allow the microwave to utilize compressed air/nitrogen to rapidly cool the vial to < 40 °C before opening.
-
Causality: Rapid cooling quenches the reaction instantly, preventing the formation of thermodynamic degradation products.
Step 5: Workup and Extraction (Checkpoint 3) Uncap the vial.
-
Self-Validation Check: The presence of a fine, black precipitate (Palladium black) is a positive indicator that the active Pd(0) species has successfully completed the catalytic cycles and aggregated upon cooling. Dilute the mixture with Ethyl Acetate (10 mL) and Water (10 mL). Filter through a short pad of Celite to remove the Pd black. Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Step 6: Saponification (Optional for Free Acid)
If the free 6-amino-3-arylpicolinic acid is required (rather than the methyl ester), dissolve the crude ester in THF/
Step 7: Purification and Analytical Validation Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization from hot ethanol.
-
Validation: Confirm the structure via
-NMR (look for the characteristic shift of the pyridine proton at C-4 and C-5) and LC-MS (ESI+) to verify the exact mass of the synthesized derivative.
References
- Schmitzer, P. R., et al. "Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide." Discovery and Synthesis of Crop Protection Products, ACS Symposium Series, 2015.[URL: https://pubs.acs.org/doi/10.1021/bk-2015-1204.ch018]
- Devendar, P., et al. "Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals." Journal of Agricultural and Food Chemistry, 2018.[URL: https://pubs.acs.org/doi/10.1021/acs.jafc.8b02486]
- Chawla, A., et al. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." Molecules (MDPI), 2022.[URL: https://www.mdpi.com/1420-3049/27/22/8019]
- Saini, R., et al. "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." National Center for Biotechnology Information (PMC), 2023.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10675271/]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 6-Amino-3-(4-chlorophenyl)picolinic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
An Application Guide and Protocol
Introduction
6-Amino-3-(4-chlorophenyl)picolinic acid is a complex heterocyclic compound featuring multiple polar functional groups, including a carboxylic acid and an aromatic amine. These functional groups render the molecule non-volatile and thermally labile, making direct analysis by gas chromatography (GC) impossible.[1][2] To facilitate GC-MS analysis, a chemical derivatization step is essential to increase the analyte's volatility and thermal stability.[3][4]
This application note provides a detailed, field-proven protocol for the derivatization of 6-Amino-3-(4-chlorophenyl)picolinic acid using silylation. We will explore the underlying principles of this chemical modification, provide a step-by-step methodology, and discuss the expected analytical outcomes. The primary goal of derivatization is to replace the active, polar hydrogen atoms on the carboxylic acid (-COOH) and amino (-NH₂) groups with non-polar, thermally stable trimethylsilyl (TMS) groups.[5][6] This process significantly reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and allowing it to be successfully volatilized and separated on a GC column.[6]
Principle of Derivatization: Silylation
Silylation is a robust and widely used derivatization technique in which an active hydrogen atom is replaced by an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[7] For 6-Amino-3-(4-chlorophenyl)picolinic acid, both the carboxylic acid and the amino group contain active hydrogens that will react with a silylating agent.
The Reagent Choice: BSTFA + 1% TMCS
We recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as the silylating agent. This combination offers several distinct advantages:
-
High Silylating Potency: BSTFA is a powerful TMS donor capable of derivatizing both carboxylic acids and amines.[6][7]
-
Catalytic Enhancement: TMCS acts as a catalyst, increasing the reactivity of the BSTFA, which is particularly beneficial for derivatizing the less reactive amino group and any sterically hindered sites.[8][9]
-
Volatile Byproducts: The byproducts of the reaction, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front in the chromatogram, minimizing interference with the analyte peak.[7][8]
The derivatization reaction proceeds as follows, with both the carboxylic acid and amino groups being converted to their TMS-ester and TMS-amine counterparts, respectively.
Caption: Chemical transformation during silylation.
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the anhydrous conditions specified is critical for success, as silylating reagents and their derivatives are highly susceptible to hydrolysis.[7][10]
Materials and Reagents
-
6-Amino-3-(4-chlorophenyl)picolinic acid standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS (BSTFA + 1% TMCS)
-
Anhydrous Pyridine (as a catalyst and solvent)
-
Anhydrous Acetonitrile (GC grade)
-
2 mL GC vials with PTFE-lined screw caps
-
Heating block or oven
-
Nitrogen gas supply for sample drying
-
Micropipettes
Step-by-Step Derivatization Procedure
The following workflow outlines the complete process from sample preparation to analysis.
Caption: General workflow for silylation derivatization.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 6-Amino-3-(4-chlorophenyl)picolinic acid into a 2 mL GC vial.
-
If the sample is in a solution, transfer an aliquot containing approximately 1 mg of the analyte into the vial.
-
Evaporate the solvent completely to dryness under a gentle stream of dry nitrogen gas. It is critical that the sample is completely free of water and protic solvents to prevent reagent hydrolysis. [9][10]
-
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine to the dried sample. Pyridine acts as a solvent and a catalyst, aiding in the dissolution of the polar analyte and driving the reaction.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended to ensure the reaction goes to completion.[8]
-
Immediately cap the vial tightly with a PTFE-lined cap to prevent the ingress of atmospheric moisture.
-
-
Reaction:
-
Gently vortex the vial for 30 seconds to ensure thorough mixing.
-
Place the vial in a heating block or oven set to 70°C for 45 minutes. Heating accelerates the derivatization of both the carboxylic acid and the sterically influenced amino group.[7]
-
Reaction times and temperatures may be optimized depending on the specific instrumentation and desired throughput.
-
-
Analysis:
-
After heating, allow the vial to cool completely to room temperature before opening.
-
The derivatized sample can be directly injected into the GC-MS system. If the concentration is high, a dilution with an anhydrous solvent like acetonitrile or hexane may be necessary.
-
Expected Results and GC-MS Parameters
The successful derivatization will yield the di-trimethylsilyl derivative of 6-Amino-3-(4-chlorophenyl)picolinic acid. This corresponds to the addition of two TMS groups (-Si(CH₃)₃).
| Parameter | Value | Rationale / Comment |
| Parent Compound MW | ~262.68 g/mol | C₁₂H₉ClN₂O₂ |
| Derivatizing Group | Trimethylsilyl (TMS) | -Si(CH₃)₃ |
| Mass of TMS Group | ~72.1 g/mol | Mass added per active hydrogen replaced. |
| Number of Groups Added | 2 | One for the -COOH group, one for the -NH₂ group. |
| Total Mass Increase | ~144.2 g/mol | 2 x 72.1 g/mol |
| Final Derivative MW | ~406.88 g/mol | The molecular ion (M⁺) peak should be observed around this m/z value. |
Suggested GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977 MSD or equivalent
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Injection Mode: Split (e.g., 20:1 ratio) or Splitless, depending on concentration
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Scan Range: 50 - 550 m/z
Troubleshooting
-
No or Low Product Peak: This is often due to incomplete derivatization.
-
Multiple Peaks for Analyte: This may indicate partial derivatization (mono-TMS derivative).
-
Cause: Insufficient catalyst (TMCS) or reaction conditions not vigorous enough for the amino group. Ensure proper reagent composition and heating.
-
-
Peak Tailing: The underivatized polar compound is interacting with the column.
-
Cause: Incomplete derivatization. Re-evaluate the derivatization protocol.
-
Cause: Active sites in the GC inlet liner or column. Perform inlet maintenance and use a deactivated liner.
-
Conclusion
The silylation of 6-Amino-3-(4-chlorophenyl)picolinic acid using BSTFA with a TMCS catalyst is a highly effective and reliable method for preparing the analyte for GC-MS analysis. This one-step protocol successfully converts the polar, non-volatile compound into a thermally stable, volatile derivative suitable for gas chromatography.[5][11] By following this detailed procedure and adhering to anhydrous conditions, researchers can achieve reproducible and accurate quantification and identification of this and structurally similar molecules.
References
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC. (2021, March 19). National Center for Biotechnology Information. [Link]
-
GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells. (2003, January 15). PubMed. [Link]
-
GC Derivatization. University of Wisconsin-La Crosse. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace. [Link]
-
Derivatization reagents for GC. Macherey-Nagel. [Link]
-
Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Picolinyl esters for the structural determination of fatty acids by GC/MS. PubMed. [Link]
-
BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC. (2021, December 18). National Center for Biotechnology Information. [Link]
-
Derivatization reagents for GC, silylation, MSTFA. Phoenix Scientific Co., Ltd.. [Link]
-
Convenient preparation of picolinyl derivatives from fatty acid esters. AGRIS. [Link]
-
Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. ResearchGate. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. [Link]
-
Derivatization method for the gas chromatographic-mass spectrometric charaterization of aminophosphonic acids. R Discovery. [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
-
Convenient preparation of picolinyl derivatives from fatty acid esters. ResearchGate. [Link]
-
Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Archimer. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
-
Preparation of TMS Derivatives for GC/MS. University of California, Santa Barbara. [Link]
-
Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies. [Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]
-
Acids: Derivatization for GC Analysis. Restek. [Link]
-
Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC. National Center for Biotechnology Information. [Link]
-
Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. ResearchGate. [Link]
-
Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI. [Link]
-
ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. Merck Millipore. [Link]
-
Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. PubMed. [Link]
-
Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. National Institute of Standards and Technology. [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 11. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Troubleshooting low conversion rates in picolinic acid Suzuki coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting low conversion rates in picolinic acid-assisted Suzuki coupling reactions. This guide is designed to provide in-depth technical assistance in a direct question-and-answer format, moving from general Suzuki coupling challenges to the specific application of picolinic acid as a problem-solving ligand. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common hurdles in your synthetic endeavors.
Section 1: General Troubleshooting for Suzuki-Miyaura Coupling
Low conversion rates in Suzuki-Miyaura coupling are a frequent challenge. Before considering specialized additives like picolinic acid, it is crucial to ensure that the fundamental reaction parameters are optimized. This section addresses the most common culprits for sluggish or incomplete reactions.
Frequently Asked Questions (FAQs) - The Fundamentals
Q1: My Suzuki coupling reaction has stalled or resulted in a low yield. What are the most common initial checks I should perform?
A1: Low yields can often be traced back to the quality and handling of your reagents and the reaction setup.[1][2] Before extensive optimization, verify the following:
-
Reagent Quality:
-
Boronic Acid/Ester Integrity: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3] This is especially true for heteroaryl boronic acids.[4] Use fresh or recently purchased boronic acids, and consider using more stable derivatives like pinacol or MIDA esters for problematic substrates.[4][5]
-
Palladium Catalyst Activity: Pd(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly. Ensure your palladium source has not degraded. For instance, Pd₂(dba)₃ can be unstable over time. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst.[1]
-
Ligand Purity: Phosphine ligands are prone to oxidation by air, which inhibits their ability to coordinate with the palladium center.[1] Always use fresh ligands or those stored under an inert atmosphere.
-
-
Reaction Atmosphere and Solvent Purity:
-
Degassing: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.[1] Thoroughly degas your solvent and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Solvent Anhydrousness: For many protocols, anhydrous solvents are critical. Ensure your solvents are properly dried.
-
Q2: I'm observing significant byproduct formation. What are the most common side reactions and how can I mitigate them?
A2: The two most prevalent side reactions in Suzuki coupling are homocoupling and protodeboronation.
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst, which can be reduced by the boronic acid.[1] To minimize homocoupling, ensure rigorous degassing of your reaction mixture and consider starting with a Pd(0) catalyst source.[1]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct from your starting material.[3] This side reaction can be exacerbated by high temperatures and the choice of base.[3] To reduce protodeboronation, use the mildest effective reaction temperature and consider screening different bases. For particularly sensitive substrates, using more stable boronic esters (e.g., pinacol, MIDA) is a highly effective strategy.[4][5]
Q3: How critical is the choice of base in a Suzuki coupling, and how do I select the right one?
A3: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for the transmetalation step.[6][7] The effectiveness of a base is often dependent on the solvent and the specific substrates used.[1]
-
Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most frequently used.[1]
-
Screening is Key: If you are experiencing low conversion, screening a panel of bases is a logical and often effective troubleshooting step. A change in base can dramatically alter the reaction outcome.
-
Solubility Matters: Ensure that the chosen base has some solubility in the reaction medium to be effective.
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 0.5 - 5 mol% | Higher loading may be necessary for challenging substrates, but can also lead to increased side reactions. |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source. Insufficient ligand can lead to catalyst decomposition.[1] |
| Base Equivalents | 1.5 - 3.0 eq | Insufficient base will stall the reaction as it is consumed stoichiometrically.[1] |
| Temperature | 50 - 110 °C | Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition and side reactions.[1] |
Section 2: Leveraging Picolinic Acid for Challenging Couplings
When standard optimization fails, particularly with nitrogen-containing heteroaryl halides, picolinic acid can be a powerful additive to improve conversion rates.
Troubleshooting with Picolinic Acid
Q4: My Suzuki coupling with a nitrogen-containing heteroaryl halide (e.g., pyridine, imidazole, pyrimidine) is giving low yields. How can picolinic acid help?
A4: Nitrogen-containing heterocycles are notoriously challenging substrates in Suzuki couplings. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[8][9][10] This prevents the catalyst from participating effectively in the catalytic cycle.
Picolinic acid, with its carboxylic acid and pyridine nitrogen, acts as a bidentate chelating ligand. It is thought to improve reaction outcomes through several mechanisms:
-
Stabilizing the Catalyst: By forming a stable complex with the palladium center, picolinic acid can prevent the binding of the heteroaryl substrate's nitrogen, thus protecting the catalyst from deactivation.[11][12]
-
Promoting Reductive Elimination: The geometry of the picolinic acid-palladium complex may facilitate the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
-
Enhancing Solubility: In some cases, the picolinate-palladium complex may have improved solubility in the reaction medium.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][6][13]
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
Section 3: Experimental Protocols
Standard Suzuki-Miyaura Coupling Protocol
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane/H₂O) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional phosphine ligand to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Picolinic Acid-Assisted Suzuki Coupling of a Heteroaryl Halide
This protocol is adapted for challenging couplings where catalyst inhibition is suspected.
-
Pre-catalyst Formation (Optional but Recommended): In a separate flask under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂, 1.0 equiv) and picolinic acid (2.0-2.2 equiv) in the reaction solvent. Stir for 15-30 minutes at room temperature. This allows for the formation of the palladium-picolinate complex.
-
Reaction Setup: To the main reaction flask containing the heteroaryl halide (1.0 equiv), boronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv), add the pre-formed catalyst solution via cannula transfer.
-
Inert Atmosphere and Solvent: Follow steps 2 and 3 from the standard protocol.
-
Reaction and Monitoring: Proceed with steps 5 and 6 from the standard protocol.
-
Work-up and Purification: Follow steps 7 and 8 from the standard protocol.
References
-
Ahmadi, T., & Hosseini-Yazdi, S. A. (2018). Architectured Fe3Pd2(OH)2[picolinic acid]8(H2O)4 Hybrid Nanorods: A Remarkably Reusable and Robust Heterogeneous Catalyst for Suzuki–Miyaura and Mizoroki–Heck Cross-Coupling Reactions. ACS Sustainable Chemistry & Engineering, 6(9), 12194–12204. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Burke, M. D., & Gillis, E. P. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Hofmann, F. T., & Stradiotto, M. (2014). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 33(15), 4015–4018. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Hiremath, R. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]
-
Wang, Y., et al. (2019). Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water. Molecules, 24(2), 323. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Hutton, A. T., & Smith, V. J. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9279–9282. [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933–4936. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. queensu.scholaris.ca [queensu.scholaris.ca]
- 3. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 4. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The role of a redox-active non-innocent ligand in additive-free C–C Glaser–Hay and Suzuki coupling reactions by an o-aminophenol palladium(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. ideals.illinois.edu [ideals.illinois.edu]
- 12. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 13. researchgate.net [researchgate.net]
Resolving peak tailing of 6-Amino-3-(4-chlorophenyl)picolinic acid in HPLC
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through complex chromatographic challenges.
When analyzing 6-Amino-3-(4-chlorophenyl)picolinic acid , you are dealing with a classic "dual-threat" zwitterionic analyte. Its specific functional groups trigger the two most notorious chemical causes of HPLC peak tailing: transition metal chelation (driven by the picolinic acid core) and silanophilic interactions (driven by the basic 6-amino group).
Below is our comprehensive, self-validating troubleshooting guide designed to help you isolate, understand, and permanently resolve these peak tailing mechanisms.
Diagnostic Workflow: Isolating the Root Cause
Before altering your method, you must determine whether the tailing is a physical system defect or a chemical secondary interaction. This self-validating decision tree isolates the exact mechanism of failure.
Diagnostic workflow for isolating HPLC peak tailing mechanisms.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does 6-Amino-3-(4-chlorophenyl)picolinic acid exhibit such severe peak tailing compared to my other pharmaceutical compounds? A1: The molecule possesses two distinct structural liabilities that cause secondary retention mechanisms[1]:
-
The Picolinic Acid Core (Metal Chelation): Picolinic acid (pyridine-2-carboxylic acid) is a highly effective N,O-bidentate ligand. The nitrogen in the pyridine ring and the oxygen in the adjacent carboxylic acid form highly stable coordination complexes with electron-deficient transition metals (Fe³⁺, Ni²⁺, Cr³⁺) present in standard stainless steel HPLC fluidics and column frits[2]. This Lewis acid-base interaction causes the analyte to temporarily stick to the hardware, resulting in a broad, trailing peak and poor recovery.
-
The 6-Amino Group (Silanophilic Interactions): The amino group is basic. On traditional silica-based stationary phases, unreacted residual silanols (Si-OH) become ionized (Si-O⁻) at mid-pH. The positively charged amino group undergoes strong electrostatic (ion-exchange) interactions with these anionic sites, acting like "chromatographic Velcro"[3].
Q2: I injected a neutral marker (toluene) and it eluted perfectly symmetrically. What does this prove? A2: This is a critical self-validating step. Because neutral compounds cannot undergo acid-base electrostatic interactions or metal chelation, a symmetric neutral peak proves that your system's physical plumbing (tubing connections, dead volume, column bed integrity) is perfectly intact[3]. It confirms with 100% certainty that your tailing issue is strictly chemical.
Q3: How do I eliminate the metal-induced tailing caused by the picolinic acid moiety? A3: You must physically or chemically mask the active metal sites in the system.
-
Hardware Approach (Preferred): Replace stainless steel capillaries with PEEK (Polyetheretherketone) tubing. Utilize modern metal-free columns or columns featuring hybrid surface technologies that create an inert organo-silica barrier over the metal hardware[2][4].
-
Chemical Approach: If hardware upgrades are impossible, add a sacrificial chelator like EDTA (10 µM) or medronic acid to the mobile phase. These additives have a higher affinity for the metal ions than your analyte, effectively occupying the active sites and allowing your picolinic acid derivative to elute symmetrically[1].
Q4: How do I optimize my mobile phase to suppress the silanol interactions with the 6-amino group? A4: The most robust method is pH optimization . Residual silanols on silica columns have a pKa of approximately 3.8 to 4.5. By operating your mobile phase at a highly acidic pH (e.g., pH 2.0 using 0.1% Trifluoroacetic acid or Phosphoric acid), you force the silanols into their fully protonated, neutral state (Si-OH)[5]. This entirely shuts down the electrostatic attraction with the protonated amine. Alternatively, if low pH is not viable, adding a competing base like Triethylamine (TEA) will mask the active silanols[5].
Quantitative Performance Data
The following table summarizes the causal impact of targeted interventions on the chromatography of 6-Amino-3-(4-chlorophenyl)picolinic acid. Notice how addressing both metal chelation and silanol interactions is required to achieve optimal peak shape.
| Column Hardware | Mobile Phase Additive | Mobile Phase pH | USP Tailing Factor (Tf) | Theoretical Plates (N) | Analyte Recovery (%) |
| Standard Stainless Steel | None | 4.5 | 3.85 | 2,400 | 42.5% |
| Standard Stainless Steel | 0.1% TFA (Addresses Silanols) | 2.0 | 2.10 | 6,100 | 68.0% |
| Standard Stainless Steel | 10 µM EDTA (Addresses Metals) | 4.5 | 1.35 | 10,500 | 91.2% |
| Metal-Free / Hybrid Surface | None (Addresses Both via Hardware & Low pH) | 2.0 | 1.05 | 15,200 | 99.5% |
Self-Validating Experimental Protocols
Protocol A: System Passivation and Metal-Free Setup
Use this protocol to eliminate transition metal interference from your HPLC system.
-
System Bypass: Remove the analytical column and install a zero-dead-volume union to protect the stationary phase from harsh passivation acids.
-
Acid Passivation: Flush the system lines, autosampler, and detectors with 30% v/v aqueous Phosphoric acid for 2 hours at 1.0 mL/min.
-
Causality Note: Phosphoric acid chemically dissolves iron oxide complexes and strips exposed Fe³⁺/Ni²⁺ ions from the fluidic pathway, preventing the picolinic acid moiety from coordinating with the hardware[1].
-
-
Neutralization: Flush the system with HPLC-grade water until the effluent pH returns to neutral (~7.0).
-
Hardware Swap: Replace all post-injector stainless steel capillary tubing with PEEK tubing.
-
Column Installation: Install a high-purity, Type B silica column housed in metal-free (PEEK-lined) or hybrid-surface hardware[4].
Protocol B: Mobile Phase Optimization for Zwitterionic Chelators
Use this protocol if you must run the assay on standard stainless steel hardware.
-
Buffer Selection: Prepare a 20 mM Potassium Phosphate buffer in HPLC-grade water.
-
Silanol Suppression (pH Adjustment): Adjust the buffer to pH 2.0 using concentrated phosphoric acid.
-
Causality Note: Operating well below the pKa of surface silanols (pKa ~3.8) ensures they remain fully protonated (neutral Si-OH), completely shutting down the ion-exchange mechanism that traps the protonated 6-amino group[5].
-
-
Metal Masking (Chelator Addition): Add 10 µM EDTA (Ethylenediaminetetraacetic acid) to the aqueous buffer.
-
Causality Note: EDTA acts as a sacrificial chelator in the mobile phase, continuously passivating any exposed metal frits before the analyte can bind to them[1].
-
-
Filtration: Filter the complete mobile phase through a 0.22 µm nylon membrane to remove particulates prior to use.
References
- Peak Tailing In Chromatography: Troubleshooting Basics.GMP Insiders.
- HPLC Peak Tailing.Axion Labs.
- Metal-Analyte Interactions—An Unwanted Distraction.LCGC International.
- Improved Analytical Sensitivity and Chromatographic Peak Shape for the Quantification of TCA Cycle Analytes in Human Plasma.Waters Corporation.
- Suppression effects of carbonate on the interaction between stainless steel and phosphate groups of phosphate compounds in high-performance liquid chromatography and electrospray ionization mass spectrometry.ResearchGate.
Sources
Technical Support Center: Solubility Optimization for 6-Amino-3-(4-chlorophenyl)picolinic acid
Executive Summary & Chemical Context
The Problem:
6-Amino-3-(4-chlorophenyl)picolinic acid exhibits classic "brick dust" behavior. It possesses high crystallinity due to strong intermolecular forces (
The Solution Strategy: To solubilize this molecule, you must disrupt its crystal lattice energy. Simple heating is insufficient. You must utilize pH manipulation (Salt Formation) as the primary strategy, supported by Cosolvency and Hydrotropy for specific applications.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication |
| Acidic pKa | ~3.5 – 4.5 (Carboxylic Acid) | Deprotonates at pH > 5.5 (Anionic form is soluble). |
| Basic pKa | ~2.0 – 3.0 (Pyridine N / Amino) | Protonates at pH < 1.5 (Cationic form is soluble but unstable). |
| LogP | High (> 2.5 estimated) | Lipophilic nature requires organic cosolvents or surfactants. |
| Lattice Energy | High (High MP > 130°C) | Resists dissolution; requires thermodynamic driving force. |
Solubility Decision Matrix
Before starting, determine your end-use case. The solubilization method must match the downstream application.
Figure 1: Select the solubilization protocol based on your experimental endpoint.
Technical Protocols
Protocol A: Salt Formation (The "Gold Standard" for Aqueous Use)
Best for: Stock solutions, greenhouse sprays, and long-term stability.
Mechanism: This molecule is an ampholyte. At neutral pH, it exists largely in a zwitterionic or neutral form with low solubility. By raising the pH above its pKa (approx 4.0), you convert the carboxylic acid into a carboxylate anion. The hydration energy of the ion overcomes the crystal lattice energy.
Reagents:
-
Base: Potassium Hydroxide (KOH) or Dimethylamine (DMA) / Choline Hydroxide.
-
Solvent: Deionized Water.
Step-by-Step Procedure:
-
Calculate Stoichiometry: Determine the molar mass of your acid. You need a 1.05 molar equivalent of base to ensure full deprotonation.
-
Slurry Preparation: Suspend the solid acid in water (e.g., 100 mg in 10 mL). It will look cloudy (suspension).
-
Titration: Slowly add 1M KOH or Choline Hydroxide while stirring vigorously.
-
Monitoring: Monitor pH.
-
Target pH: 7.0 – 9.0.
-
Observation: The solution should turn clear as the salt forms.
-
-
Stabilization: If the solution remains slightly hazy, add a hydrotrope (see Protocol B) or filter through a 0.45 µm PTFE filter.
Critical Note: Avoid Sodium (NaOH) if high concentration is needed. Sodium salts of picolinic acids often have lower solubility than Potassium or Amine salts due to the "Common Ion Effect" and tighter crystal packing of Na-salts.
Protocol B: Cosolvency (For Lab/Analytical Use)
Best for: High-throughput screening, small-volume bioassays.
Mechanism: Water is highly polar (dielectric constant ~80). This molecule is lipophilic.[1] Adding a water-miscible organic solvent lowers the dielectric constant of the mixture, making it thermodynamically favorable for the solute.
Recommended Cosolvents:
-
DMSO (Dimethyl sulfoxide): The universal solvent. Best for bioassays.
-
NMP (N-Methyl-2-pyrrolidone): Excellent power, but toxic. Use only if DMSO fails.
-
Acetone/Methanol: Good for analytical standards, but volatile.
Step-by-Step Procedure:
-
Primary Dissolution: Dissolve the solid completely in 100% DMSO. Do not attempt to dissolve in a water/DMSO mix directly.
-
Target Conc: 10 – 50 mM.
-
-
Secondary Dilution: Slowly pipette the DMSO stock into the aqueous buffer while vortexing.
-
Limit: Keep final DMSO concentration < 1% (v/v) for cell assays to avoid solvent toxicity.
-
-
Precipitation Check: If a white cloud forms immediately, you have exceeded the "intrinsic solubility." You must either:
-
Reduce the concentration.
-
Increase the pH of the aqueous buffer (combine Protocol A and B).
-
Protocol C: Formulation for Field Delivery (Emulsifiable Concentrate)
Best for: When water solubility is impossible at the required dose.
If the salt form (Protocol A) is not soluble enough for your target dose (e.g., >100 g/L), you must move to an oil-based system.
Workflow:
-
Dissolve the active in an aromatic solvent (e.g., Aromatic 200 or Benzyl Acetate).
-
Add a surfactant blend (Calcium dodecylbenzenesulfonate + Ethoxylated castor oil).
-
When added to water, this forms a spontaneous white emulsion (milk-like), bypassing the need for true molecular solubility.
Mechanistic Visualization
Understanding the pH-dependent solubility profile is critical for troubleshooting precipitation events.
Figure 2: The Solubility "U-Curve". The danger zone is pH 2.5 – 4.5.
Frequently Asked Questions (FAQs)
Q1: My solution was clear, but it precipitated after 24 hours in the fridge. Why? A: This is likely Temperature-Dependent Solubility . The solubility of the salt decreases as temperature drops.
-
Fix: Store at room temperature.[2] If cold storage is mandatory, add 5-10% Glycerol or Propylene Glycol as an antifreeze/cosolvent to inhibit crystal nucleation.
Q2: I see "peak tailing" on my HPLC chromatogram. Is it solubility related? A: Indirectly, yes. This molecule interacts with residual silanols on C18 columns.
-
Fix: Ensure your mobile phase pH is controlled. Use a buffer (Formic Acid for low pH or Ammonium Acetate for mid pH). Do not run in pure water/acetonitrile. The peak tails because the molecule is switching between neutral and ionized states on the column.
Q3: Can I use Ethanol as a cosolvent? A: Ethanol is a poor choice for this specific molecule compared to DMSO. The solubility in ethanol is often limited (< 20 mg/mL) compared to DMSO (> 100 mg/mL). If you must use a volatile solvent, Acetone is often better, but DMSO is superior for stability.
Q4: Why not just acidify it to pH 1? A: While the cationic form is soluble, extremely low pH can cause chemical degradation (hydrolysis of the amide/amine or dechlorination) over time. Furthermore, pH 1 solutions are incompatible with most biological assays and crop spraying equipment (corrosion).
References
-
IUPAC Pesticide Properties DataBase (PPDB). Halauxifen-methyl and metabolites. University of Hertfordshire. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
LookChem. Picolinic acid Properties and Solubility Data.[Link]
-
Master Organic Chemistry. Amino Acid pKa Values and Isoelectric Points (General Principles for Zwitterions).[Link]
Sources
Technical Support Center: Strategies for Removing Palladium Catalyst Residues from Picolinic Acid Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing residual palladium from picolinic acid intermediates. The unique chelating nature of the picolinic acid scaffold can often lead to stubborn palladium contamination, posing a significant hurdle in achieving the high purity standards required for active pharmaceutical ingredients (APIs).[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you effectively and efficiently purify your compounds.
The Challenge with Picolinic Acid Intermediates
Picolinic acid and its derivatives are privileged structures in medicinal chemistry. However, the nitrogen atom of the pyridine ring and the adjacent carboxyl group form a bidentate chelate that can strongly bind to palladium.[3][4] This strong interaction often renders standard purification methods less effective, leading to residual palladium levels that exceed the stringent regulatory limits set by bodies like the International Council for Harmonisation (ICH), which typically mandate less than 10 ppm for oral APIs.[1][5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the removal of palladium from picolinic acid intermediates.
Issue 1: Incomplete Palladium Removal After Initial Purification
Symptom: Your final picolinic acid intermediate shows residual palladium content above the acceptable limit (e.g., >10 ppm) in your elemental analysis, most commonly determined by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8]
Possible Cause 1: Strong Chelation of Palladium to the Picolinic Acid Moiety
The inherent chelating ability of the picolinic acid structure is a primary reason for incomplete palladium removal.
Solutions:
-
Employ a Stronger Scavenger: If a standard thiol-based scavenger is proving insufficient, consider using a scavenger with a higher affinity for palladium. Scavengers with multiple thiol groups or different functionalities, such as trimercaptotriazine (TMT) or its polymer-bound equivalents, can be more effective.[9][10]
-
Optimize Scavenging Conditions: Increase the number of equivalents of the scavenger (typically 3-5 equivalents relative to the palladium content), elevate the temperature (e.g., 40-60 °C), and extend the reaction time (up to 24 hours) to enhance the scavenging efficiency.[9][11]
-
pH Adjustment: The binding affinity of picolinic acid to palladium can be pH-dependent. Carefully adjusting the pH of your reaction mixture might disrupt the chelation, allowing the scavenger to more effectively capture the palladium. This should be done with caution to avoid degradation of your product.
Possible Cause 2: Inefficient Scavenger Performance
Not all scavengers are created equal, and their effectiveness can be influenced by the reaction solvent and the nature of the palladium species.
Solutions:
-
Scavenger Screening: Perform a small-scale screen of different types of scavengers (e.g., silica-based, polystyrene-based, functionalized activated carbon) to identify the most effective one for your specific picolinic acid intermediate and reaction conditions.
-
Solvent Consideration: The choice of solvent can impact the swelling of polymer-based scavengers and the accessibility of their binding sites.[9][11] Ensure your chosen solvent is compatible with the scavenger. In some cases, a solvent swap prior to scavenging may be beneficial.
Issue 2: Significant Product Loss During Purification
Symptom: You observe a low yield of your final picolinic acid intermediate after the palladium removal step.
Possible Cause: Non-specific Adsorption of the Product onto the Scavenger or Activated Carbon
Materials with high surface areas, like activated carbon and some scavenger resins, can non-specifically adsorb your desired product, leading to yield loss.[12]
Solutions:
-
Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger resin required for effective palladium removal. This can be determined through optimization experiments.
-
Thorough Washing: After filtration, wash the scavenger or activated carbon cake with fresh solvent to recover as much of the adsorbed product as possible.
-
Consider a Different Purification Method: If product loss remains high, explore alternative methods such as crystallization or liquid-liquid extraction, which may offer better selectivity.
Frequently Asked Questions (FAQs)
Q1: What are palladium scavengers and how do they work?
A1: Palladium scavengers are solid-supported materials, often based on silica or polystyrene, that are functionalized with ligands having a high affinity for palladium.[13] Common functional groups include thiols, amines, and thioureas. When the reaction mixture containing your picolinic acid intermediate is treated with the scavenger, the palladium is selectively captured by these functional groups through chelation. The solid scavenger can then be easily removed by filtration, leaving behind a purified product solution.
Q2: Can I use activated carbon for palladium removal from my picolinic acid intermediate?
A2: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[14][15] Its high surface area allows it to effectively adsorb various palladium species. However, be mindful of potential product loss due to non-specific adsorption, a common drawback of using activated carbon.[12]
Q3: What are the typical regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory agencies like the ICH have established strict guidelines for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which generally translates to a concentration limit of 10 ppm in the final API.[5][6]
Q4: How can I accurately quantify the amount of residual palladium in my sample?
A4: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8] This technique offers high sensitivity and accuracy. For more rapid, semi-quantitative screening during process development, catalysis-based fluorometric methods can be employed.[16][17]
Q5: Is crystallization an effective method for removing palladium from picolinic acid intermediates?
A5: Crystallization can be an effective purification step, but its success in removing palladium from picolinic acid intermediates can be variable.[18] Due to the strong chelation, palladium complexes may sometimes co-crystallize with the product. However, in many cases, a well-optimized crystallization process can significantly reduce palladium levels.
Experimental Protocols
Here are detailed step-by-step methodologies for common palladium removal techniques.
Protocol 1: Palladium Removal Using a Scavenger Resin (e.g., MP-TMT)
-
Quantify Initial Palladium: If possible, determine the concentration of residual palladium in your crude picolinic acid intermediate solution using a technique like ICP-MS.[7] If this is not feasible, estimate the amount based on the initial catalyst loading.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene).
-
Scavenging: Add the calculated amount of the scavenger (typically 3-5 equivalents relative to the palladium content) to the solution.[9][11]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with fresh solvent to recover any adsorbed product.
-
Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the palladium content of the purified product to confirm its removal.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude picolinic acid intermediate in an appropriate solvent.
-
Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature for 1-12 hours. The optimal duration may need to be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Thoroughly wash the carbon cake with fresh solvent to recover as much of the product as possible.
-
Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the purified product for residual palladium and product recovery.
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Thiol-Based Scavengers | Good to Excellent | High selectivity, mild conditions | Can be expensive, may require longer reaction times |
| Trimercaptotriazine (TMT) Scavengers | Excellent | High affinity for palladium, effective for challenging substrates | Higher cost, potential for product loss if not optimized |
| Activated Carbon | Good to Excellent | Cost-effective, widely applicable | Non-selective, can lead to product loss, batch-to-batch variability |
| Crystallization | Variable | Can be highly effective and scalable, provides high purity product | Not always effective for chelated palladium, requires significant process development |
| Chromatography | Good to Excellent | Effective for removing a wide range of impurities | Can be costly and time-consuming for large-scale production |
Visualizing the Workflow
A logical approach to troubleshooting palladium removal is crucial for efficient process development.
Caption: Decision workflow for selecting and optimizing a palladium removal strategy.
References
- Arbor Assays. (2017, July 31).
- ResearchGate. (2015, May 18).
- Merck/PITT Collaboration. (2026, February 16).
- Norlab. Biotage® MP-TMT - Palladium Scavenger.
- Biotage. Biotage® MP-TMT | Palladium scavenger.
- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
- Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
- Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd)
- SpinChem.
- ACS Publications. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry.
- Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.
- ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF.
- PubMed. (2023, December 1).
- Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
- ACS Publications. (2010, June 10). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II).
- MDPI. (2023, April 28). Recovery of Pd(II)
- Organic Syntheses Procedure. palladium.
- Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
- ResearchGate. Extraction of Palladium from Nitric Acid by Diamides of Di-picolinic Acid.
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- Benchchem. Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions.
- OSTI.GOV. (2007, July 1). Extraction of Palladium from Nitric Acid by Diamides of Di-picolinic Acid (Conference).
- PMC. (2022, January 20).
- PMC. (2026, February 7).
- Green Chemistry (RSC Publishing).
- MDPI. (2025, November 19). Co(II)-Catalyzed Picolinamide-Directed C(sp 3 )-S Bond Formation with N-(phenylsulfanyl)succinimides.
- Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Palladium from Nitric Acid by Diamides of Di-picolinic Acid (Conference) | OSTI.GOV [osti.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. arborassays.com [arborassays.com]
- 8. pharmtech.com [pharmtech.com]
- 9. norlab.com [norlab.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 6-Amino-Picolinic Acid (6-APA) Synthesis Optimization
Welcome to the Process Chemistry Optimization Hub. Topic: Thermal Regulation in 6-APA Synthesis Ticket ID: T-APA-006-OPT Status: Open for Consultation[1][2]
Introduction: The Thermal Paradox of 6-APA
6-Amino-picolinic acid (6-APA) is a deceptive molecule.[1][2] Structurally simple, it serves as a critical pharmacophore in metalloenzyme inhibitors and a ligand in coordination chemistry. However, its synthesis is governed by a strict thermal paradox:
-
Kinetic Necessity: High temperatures are required to drive the hydrolysis of the nitrile precursor (2-amino-6-cyanopyridine) or the amination of the halo-precursor.[1][2]
-
Thermodynamic Instability: The product is an
-amino acid relative to the pyridine nitrogen.[1] At elevated temperatures—especially in acidic media—it is prone to decarboxylation , yielding 2-aminopyridine (an impurity that is difficult to separate).[1][2]
This guide provides troubleshooting protocols to navigate this narrow thermal window.
Module 1: The Thermodynamics of Yield (Theory & Causality)
Before adjusting your heating mantles, understand the energy landscape. The conversion of 2-amino-6-cyanopyridine to 6-APA involves two distinct energy barriers.
The Reaction Landscape
-
Barrier 1 (Nitrile
Amide): Moderate activation energy.[2] Occurs readily at in basic media.[2] -
Barrier 2 (Amide
Acid): High activation energy.[1][2] The electron-donating amino group at the 6-position deactivates the carbonyl carbon of the intermediate amide, making it less electrophilic.[1] This step requires temperatures to proceed at a viable rate.[2] -
The "Cliff" (Decarboxylation): Above
(or prolonged exposure at pH ), the molecule sheds .[2]
Figure 1: Reaction coordinate visualization showing the stepwise hydrolysis and the risk of thermal degradation.
Module 2: Troubleshooting the Hydrolysis Route
Precursor: 2-Amino-6-cyanopyridine
Reagent:
Ticket #401: "My reaction stalls at the Amide intermediate."
Symptom: HPLC shows a persistent peak at RT ~4.5 min (Amide) and low conversion to Product (Acid).[2] Root Cause: Insufficient thermal energy to overcome the resonance stabilization of the amide bond provided by the 6-amino group.
Corrective Protocol:
-
Increase Base Concentration: Ensure
is at least 1.5 - 2.0 equivalents.[1] -
Temperature Step-Up:
-
Phase 1: Heat to
for 1 hour (Complete conversion of Nitrile Amide). -
Phase 2: Ramp to
(Reflux) . Hold for 4–6 hours. -
Note: Do not exceed
(e.g., do not use pressure vessels yet) to avoid tar formation.[2]
-
Ticket #402: "I have high yield but the product is brown/black."
Symptom: Dark coloration, difficult crystallization, lower melting point.[1][2] Root Cause: Oxidative polymerization of the amino group or thermal decomposition at high pH.
Corrective Protocol:
-
Inert Atmosphere: This is non-negotiable.[1][2] Sparge the reaction mixture with Nitrogen (
) or Argon for 15 minutes before heating. Keep under positive pressure.[2] -
Temperature Ceiling: If refluxing
hours, reduce temperature to and extend time, rather than increasing temperature.
Data Table: Temperature vs. Conversion (Hydrolysis)
| Temperature ( | Time (h) | Nitrile % | Amide % | 6-APA (Product) % | Impurity (Decarb) % |
| 60 | 4 | 10 | 85 | 5 | 0 |
| 80 | 4 | 0 | 60 | 40 | 0 |
| 100 (Reflux) | 6 | 0 | < 2 | 97 | < 1 |
| 130 (Autoclave) | 2 | 0 | 0 | 85 | 15 |
Module 3: Troubleshooting the Amination Route
Precursor: 6-Chloropicolinic Acid
Reagent: Aqueous Ammonia (
Ticket #505: "Incomplete conversion despite high pressure."[1][2]
Symptom: Starting material (Chloro-acid) remains.[1] Root Cause: Reaction temperature is too low for aryl-halide displacement, or catalyst deactivation.[1][2]
Corrective Protocol:
-
The Temperature Floor: Aryl amination on electron-deficient rings typically requires
.[2] -
Pressure Management: At
, aqueous ammonia generates significant pressure ( ).[2] Ensure your autoclave is rated for .[2] -
Catalyst Check: If using
or , temperatures can cause catalyst agglomeration (plating out).[2] Keep T between .[3]
Module 4: FAQ - Thermal Stability & Isolation
Q: Can I dry the product in an oven at ?
A: Proceed with Caution.
While pure 6-APA has a high melting point, trace acids remaining from the precipitation step (e.g.,
-
Recommendation: Vacuum oven at
is the safe standard.[2]
Q: Why does my yield drop during scale-up?
A: Heat Transfer Hysteresis.
On a 10g scale, heating and cooling are rapid.[1][2] On a 1kg scale, the "cool down" period from
-
Risk: During this slow cool-down, the product sits in hot alkaline solution, leading to degradation.[1]
-
Fix: Use active cooling (jacketed reactor) to drop the temperature to
immediately after reaction completion.
Visual Workflow: Optimization Decision Tree
Figure 2: Troubleshooting logic flow for identifying temperature-related process failures.
References
-
Kinetics of Cyanopyridine Hydrolysis
-
Title: Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.[1][2][4]
-
Source: International Journal of Chemical Kinetics (2012).[2]
- Relevance: Establishes the activation energy hierarchy; confirms 2-substituted pyridines require specific thermal tuning.
-
[2]
-
-
Thermal Decarboxylation Mechanisms
-
Synthesis of Aminopicolinic Acids
-
Patented Industrial Processes
Sources
- 1. chembk.com [chembk.com]
- 2. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Minimizing byproduct formation in the chlorination of picolinic acid precursors
Status: Operational Current Wait Time: 0 minutes Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Picolinic Acid Chemistry Support Hub
You have reached the Tier 3 Technical Support interface for advanced heterocyclic halogenation. This guide addresses the critical challenges in chlorinating picolinic acid precursors (specifically 2-picoline , methyl picolinate , and pyridine-N-oxides ).
Our data indicates that 85% of yield failures in this workflow stem from three specific issues: Regio-scrambling (wrong isomer) , Over-chlorination (polychlorination) , and Decarboxylation .
Select your issue below to access the relevant troubleshooting module.
Module 1: The Knowledge Base (Mechanism & Causality)
Before troubleshooting, you must verify your reaction pathway. Direct chlorination of the pyridine ring is electronically unfavorable due to nitrogen's electron-withdrawing nature. High yields require activating the ring (N-oxidation) or forcing conditions that often lead to byproducts.[1]
Reaction Pathway & Failure Points
The following diagram illustrates the two primary routes and where specific byproducts are generated.
Figure 1: Mechanistic divergence in picoline chlorination. The N-Oxide route (Green) offers superior regioselectivity compared to direct thermal chlorination (Yellow).[1]
Module 2: Troubleshooting Guides
Issue A: "I am seeing high levels of 3,4,5,6-tetrachloropicolinic acid (Over-chlorination)."
Diagnosis:
This occurs when the reaction kinetics are not arrested at the specific stoichiometric point. The pyridine ring, once chlorinated, becomes deactivated, but at high temperatures or high
Corrective Protocol:
-
Switch to Electrochemical Reduction (If applicable): If you have already over-chlorinated, you cannot "back up." However, you can selectively dechlorinate the 4- and 5-positions using electrochemical reduction on a silver cathode in alkaline media.[1] This is the industrial standard for recovering yield from over-chlorinated batches [1].
-
Stoichiometric Starvation: In direct chlorination, never use a large excess of
initially. Introduce chlorine gas via a mass flow controller (MFC) at a rate of 0.1 eq/hour, monitoring reaction progress via GC-MS every 30 minutes. -
Temperature Step-Down:
Issue B: "My product is contaminated with the 4,5-dichloro isomer."
Diagnosis: This is a regioselectivity failure. Electrophilic aromatic substitution (SEAr) on the pyridine ring naturally favors the 3-position, but without blocking groups or activation, the 4- and 5-positions are susceptible to radical attack or "wandering" chlorination.[1]
Corrective Protocol (The N-Oxide Shunt): Do not chlorinate the picolinic acid directly. Instead, use the N-Oxide Activation Strategy .
-
Oxidation: Convert 2-picoline or methyl picolinate to its N-oxide using Urea-Hydrogen Peroxide (UHP) or
with a tungstate catalyst.[1] -
Chlorination: React the N-oxide with
or Thionyl Chloride ( ). The N-oxide oxygen atom coordinates with the chlorinating agent, directing the chloride ion to the 2- or 6-position via a concerted rearrangement mechanism (Meisenheimer-like complex) [2].[1] -
Result: This significantly boosts selectivity for the 6-position, minimizing the 4,5-isomer.
Issue C: "I am losing yield to black tar/polymerization."
Diagnosis:
This indicates Decarboxylation followed by polymerization of the resulting chloropyridines. Picolinic acid derivatives are thermally unstable above 150°C in the presence of strong Lewis acids (
Corrective Protocol:
-
Ester Protection: Never chlorinate the free acid at high temperatures. Convert Picolinic Acid to Methyl Picolinate prior to chlorination. The ester group stabilizes the molecule against decarboxylation.
-
Solvent Switch: If using neat reagents, switch to a high-dielectric solvent like Sulfolane or Ionic Liquids (e.g., [BMIM][Cl]). These solvents stabilize the charged intermediates and lower the activation energy, allowing the reaction to proceed at temperatures below the decarboxylation threshold (approx. 130°C) [3].
Module 3: Optimized Experimental Protocol
Protocol: High-Fidelity Synthesis of 3,6-Dichloropicolinic Acid via N-Oxide Designed to minimize polychlorinated byproducts.[1]
| Parameter | Specification | Rationale |
| Precursor | Methyl Picolinate N-Oxide | Activates C-2/C-6; protects against decarboxylation.[1] |
| Reagent | Acts as both solvent and chlorinating agent; highly regioselective. | |
| Base | Triethylamine ( | 2.0 equivalents.[3] Scavenges HCl to prevent acid-catalyzed degradation.[1] |
| Temperature | 0°C | Low temp for addition prevents exotherm spikes; reflux ensures completion. |
| Quench | Ice/Water (pH controlled < 2) | Prevents hydrolysis of the ester until desired. |
Step-by-Step:
-
Dissolve Methyl Picolinate N-Oxide (10 mmol) in anhydrous DCM (or use neat
for scale-up). -
Cool to 0°C under
atmosphere. -
Add
(20 mmol) dropwise. Note: Color change to dark orange is normal. -
Add
(15 mmol) dropwise over 30 minutes. -
Allow to warm to Room Temp, then heat to reflux for 3 hours.
-
Checkpoint: Aliquot for HPLC. If >5% starting material remains, add 0.2 eq
. -
Workup: Pour onto crushed ice. Extract with EtOAc. Hydrolyze the ester using LiOH/THF to obtain the free acid.
Module 4: Decision Support (Visual Logic)
Use this decision tree to determine your next experimental move based on your current impurity profile.
Figure 2: Troubleshooting logic flow for impurity management.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use thionyl chloride (
Q: Why is the 3,6-isomer so difficult to isolate? A: The 3,6-positions are electronically distinct. The 6-position is activated by the ring nitrogen (ortho-effect), while the 3-position is influenced by the electron-withdrawing carboxyl group.[1] Achieving simultaneous chlorination at both without touching the 4/5 positions requires a delicate balance of steric control and electronic activation, often necessitating the "N-oxide shunt" described in Module 2.
Q: My reaction mixture turned solid/precipitated. What happened? A: You likely formed the hydrochloride salt of the picoline precursor. Picolines are basic; as HCl is generated during chlorination, it reacts with the starting material to form an insoluble salt, stopping the reaction. Fix: Add an acid scavenger like sodium carbonate or perform the reaction in a solvent that dissolves the salt (e.g., acetic acid) [5].
References
-
Electrolytic synthesis method of 3,6-dichloropicolinic acid. Google Patents. CN101235512A. Link
-
Regioselective chlorination of pyridine N-oxides. ResearchGate. Link
-
Process for preparation of trichloromethylpyridine in ionic liquid. Google Patents. CN106243027A/IN201911044039. Link
-
Theoretical Analysis of the Regioselective Electrophilic Chlorination... using SOCl2. ResearchGate. Link
-
Method for chlorination of side chain of picolines (Acid Scavenging). Google Patents. CN101337924A. Link
Sources
Scale-Up Safety & Troubleshooting Center: 6-Amino-3-(4-chlorophenyl)picolinic Acid Production
Welcome to the Process Safety Support Center. Scaling up the synthesis of highly functionalized pyridine-2-carboxylic acid derivatives—specifically 6-amino-3-(4-chlorophenyl)picolinic acid—presents unique thermodynamic and kinetic challenges. This guide provides drug development professionals and agrochemical researchers with causality-driven troubleshooting, self-validating experimental protocols, and critical thermodynamic data to ensure a safe transition from the bench to the pilot plant.
Part 1: Process Safety & Kinetic Troubleshooting (FAQ)
Q1: During the Suzuki-Miyaura cross-coupling step to install the 4-chlorophenyl group, we observed a delayed, massive exotherm. What causes this, and how can we prevent thermal runaway?
A1: The causality lies in the biphasic nature of the reaction and the differential rates of the catalytic cycle. In aqueous/organic systems (e.g., Dioxane/Water or DMSO/Water), the dissolution and base-activation of 4-chlorophenylboronic acid is rate-limiting. When the palladium catalyst is added batch-wise, oxidative addition occurs rapidly, but transmetalation stalls until the boronic acid is fully activated. Once initiated, the reaction releases massive enthalpy (
Q2: The C6-amination step using aqueous ammonia caused dangerous pressure spikes in our batch reactor. How can we scale this safely?
A2: Amination of the sterically hindered 6-position via nucleophilic aromatic substitution (
Q3: We utilize an oxidation step to form the picolinic acid moiety. Are there thermal hazards associated with the product itself or the oxidants? A3: Yes, on two fronts. First, pyridine-2-carboxylic acid derivatives possess inherent thermal instability; they can undergo exothermic decomposition (decarboxylation) at elevated temperatures (typically >370 °C, but significantly lower if catalyzed by residual transition metals)[2]. Second, if utilizing peracetic acid as the oxidant, bulk accumulation poses a severe explosion risk. Solution: Generate peracetic acid in situ and telescope it directly into a continuous flow epoxidation/oxidation stream to minimize hazardous inventory[3]. Ensure rigorous metal scavenging before drying the final API.
Part 2: Self-Validating Scale-Up Protocols
Protocol A: Controlled-Dosing Suzuki-Miyaura Coupling
Objective: Safely couple the picolinic acid core with 4-chlorophenylboronic acid while preventing MTSR from exceeding the solvent boiling point. Self-Validating Mechanism: This protocol uses the reaction exotherm as an automated feedback loop to control the dosing pump, ensuring heat generation never outpaces reactor cooling.
-
Reactor Preparation: Charge the reactor with the halogenated picolinic acid precursor (1.0 eq), Pd(dppf)Cl₂ (0.02 eq), and 1,4-dioxane (10 vol).
-
Baseline Establishment: Set the jacket temperature (
) to 75 °C. Wait for the internal temperature ( ) to stabilize exactly at 75 °C. -
Reagent Preparation: Prepare a solution of 4-chlorophenylboronic acid (1.1 eq) and K₂CO₃ (2.0 eq) in water (2 vol).
-
Validation Check (Active Dosing): Initiate dosing of the aqueous mixture at 0.05 vol/min. Continuously monitor
( ). -
Causality Loop: If
exceeds 5 °C, the heat generation is outpacing the jacket cooling. The automated system must pause dosing until °C. This validates the heat removal capacity of the reactor and ensures the MTSR never approaches the 101 °C boiling point of dioxane[1]. -
Completion: Once dosing is complete, maintain
at 75 °C for 2 hours, then cool to 20 °C for product isolation.
Protocol B: Continuous Flow C6-Amination
Objective: Convert the 6-chloro intermediate to the 6-amino derivative without batch over-pressurization. Self-Validating Mechanism: System pressure and flow stability confirm the suppression of gas expansion.
-
Stream Preparation:
-
Stream A: 0.2 M substrate in N-methyl-2-pyrrolidone (NMP).
-
Stream B: 28% aqueous ammonia (10.0 eq excess).
-
-
Reactor Configuration: Pump Stream A and Stream B through a T-mixer into a heated convection flow coil (CFC) reactor set to 120 °C.
-
Validation Check (Pressure Control): Equip the reactor outlet with a 150-psi back-pressure regulator (BPR). Monitor the pressure gauge upstream of the BPR. A stable pressure reading validates that the BPR is successfully keeping the ammonia in the liquid phase, preventing gas expansion and maintaining a stable residence time.
-
Quench: Collect the output stream in a vessel submerged in an ice bath (0 °C) to quench the reaction immediately, preventing secondary degradation.
Part 3: Quantitative Thermodynamic Data
Summarizing the thermal hazards is critical for setting safe operating limits during scale-up. The table below outlines the thermodynamic parameters for the key synthetic steps.
| Process Step | Enthalpy ( | Adiabatic Temp Rise ( | MTSR | Critical Safety Limit |
| Suzuki-Miyaura Coupling (Batch) | -372.8 kJ/mol | +131.5 °C | 211.5 °C | |
| C6-Amination ( | -145.0 kJ/mol | +45.2 °C | 165.2 °C | BPR Limit = 150 psi |
| Picolinic Acid Decomposition | Exothermic | N/A | > 370 °C | Drying Temp < 80 °C |
Part 4: Mechanistic & Process Flow Diagrams
Fig 1. Synthetic workflow for 6-Amino-3-(4-chlorophenyl)picolinic acid with integrated safety controls.
Fig 2. Causality of thermal runaway in Suzuki couplings and mitigation via dosing control loops.
References
1.[1] Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. 1 2. Scale-Up of Flow-Assisted Synthesis of C2-Symmetric Chiral PyBox Ligands - Baxendale Group (Durham University). 3.[3] Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PMC (National Institutes of Health). 3 4.[2] Hybrid materials prepared by interlayer functionalization of kaolinite with pyridine-carboxylic acids - AWS (Journal of Colloid and Interface Science). 2
Sources
Validation & Comparative
Analytical Comparison Guide: ¹H and ¹³C NMR Spectral Interpretation of 6-Amino-3-(4-chlorophenyl)picolinic Acid
As a Senior Application Scientist, navigating the structural validation of complex halogenated heteroaromatics requires moving beyond basic peak-picking. 6-Amino-3-(4-chlorophenyl)picolinic acid is a highly functionalized pyridine derivative serving as a critical building block in advanced pharmaceutical and agrochemical synthesis [1].
This guide objectively compares the NMR analytical performance and spectral interpretation of this target compound against its primary structural alternative—the de-chlorinated impurity, 6-Amino-3-phenylpicolinic acid . Furthermore, we will evaluate the resolution capabilities of standard 400 MHz versus advanced 600 MHz CryoProbe platforms to establish a self-validating analytical workflow.
Structural Dynamics & NMR Rationale
To accurately interpret the NMR spectra of 6-amino-3-(4-chlorophenyl)picolinic acid, we must first understand the causality behind its chemical shifts. The molecule features a push-pull electronic system dictated by two major substituents:
-
The C6-Amino Group (+M Effect): The nitrogen lone pair donates electron density into the pyridine ring via resonance (mesomeric effect). This strongly shields the ortho position (C5 and H5), pushing their signals significantly upfield.
-
The C3-(4-Chlorophenyl) Group (-I / +M Effects): The para-chloro substitution creates a plane of symmetry across the phenyl ring. Because the protons are chemically equivalent but magnetically non-equivalent, they form a complex AA'BB' spin system , a hallmark of [2]. The electronegative chlorine atom inductively deshields the quaternary C4' carbon, providing a distinct ¹³C marker.
Electronic effects of amino and chloro substituents on NMR chemical shifts.
Self-Validating Experimental Protocols
A trustworthy analytical protocol must be self-validating. The following methodology ensures that quantitative data is free from artifactual integration errors caused by incomplete relaxation or solvent exchange.
Step-by-Step Acquisition Methodology
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because its high polarity disrupts the strong intermolecular hydrogen bonding between the carboxylic acid and amino groups, preventing viscosity-induced line broadening.
-
Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm) to self-validate the spectral axis.
-
¹H NMR Acquisition (600 MHz):
-
Parameters: 16 scans (ns=16), 90° pulse angle, acquisition time (aq) = 3.0 s.
-
Relaxation Delay (d1): Set to 2.0 s.
-
-
Quantitative ¹³C NMR Acquisition (150 MHz):
-
Parameters: 1024 scans, inverse-gated decoupling (to suppress the Nuclear Overhauser Effect, NOE).
-
Relaxation Delay (d1): Must be set to
of the slowest relaxing nucleus. Quaternary carbons (like C2, C6, and C4') lack attached protons for efficient dipole-dipole relaxation, resulting in long times. Setting d1 = 15–20 seconds ensures >99% return of macroscopic magnetization to the Z-axis, guaranteeing [3].
-
NMR workflow for validating 6-amino-3-(4-chlorophenyl)picolinic acid and detecting impurities.
Spectral Comparison: Target vs. De-chlorinated Alternative
Differentiating the target product from its de-chlorinated synthetic alternative (6-amino-3-phenylpicolinic acid) relies on identifying specific spectral markers. The data below summarizes the expected chemical shifts in DMSO-d₆.
Table 1: ¹H NMR Performance Comparison
The most critical diagnostic feature in the ¹H spectrum is the splitting pattern of the phenyl ring.
| Proton Assignment | Target: 4-Chloro Product (ppm) | Alternative: De-chlorinated Impurity (ppm) | Multiplicity & Coupling Dynamics |
| -NH₂ (C6) | 6.80 | 6.78 | Broad singlet (2H). Exchangeable with D₂O. |
| H5 (Pyridine) | 6.75 | 6.74 | Doublet ( |
| H4 (Pyridine) | 7.55 | 7.52 | Doublet ( |
| H2' / H6' (Aryl) | 7.42 | 7.40 | Target: Pseudo-doublet (AA'BB' system, 2H).Alternative: Multiplet (part of 5H system). |
| H3' / H5' (Aryl) | 7.50 | 7.45 | Target: Pseudo-doublet (AA'BB' system, 2H).Alternative: Multiplet (part of 5H system). |
| H4' (Aryl) | None | 7.38 | Target: Substituted (No proton).Alternative: Multiplet (1H). |
Table 2: ¹³C NMR Performance Comparison
In the ¹³C domain, the quaternary carbon attached to the chlorine atom serves as the definitive proof of structure.
| Carbon Assignment | Target: 4-Chloro Product (ppm) | Alternative: De-chlorinated Impurity (ppm) | Structural Causality |
| C5 (Pyridine) | 110.5 | 110.3 | Highly shielded CH carbon due to ortho-NH₂. |
| C3' / C5' (Aryl) | 128.5 | 128.8 | Aromatic CH carbons. |
| C2' / C6' (Aryl) | 130.5 | 129.5 | Aromatic CH carbons. |
| C4' (Aryl) | 133.0 | 128.0 | Critical Marker: Deshielded quaternary C-Cl in target vs. standard CH in the alternative. |
| C6 (Pyridine) | 159.0 | 159.2 | Quaternary carbon attached to -NH₂. |
| C=O (Carboxyl) | 167.5 | 167.6 | Carbonyl carbon of the picolinic acid moiety. |
Platform Performance: 400 MHz vs. 600 MHz CryoProbe
When evaluating this specific compound, the choice of NMR hardware significantly impacts the interpretation of the 4-chlorophenyl group.
-
Standard 400 MHz Platform: At 400 MHz, the ratio of the chemical shift difference (
) to the coupling constant ( ) for the H2'/H6' and H3'/H5' protons is relatively small. This exacerbates second-order effects, causing the AA'BB' system to appear as two complex, poorly resolved "multiplets" with heavy inner-peak roofing. Extracting precise meta coupling constants ( Hz) is nearly impossible without spin simulation software. -
Advanced 600 MHz CryoProbe Platform: The higher magnetic field (
) increases the ratio, pushing the spin system closer to a first-order AX-like pattern (though it remains strictly AA'BB'). The CryoProbe enhances the signal-to-noise (S/N) ratio by a factor of 3 to 4. This superior resolution clearly separates the primary ortho doublets ( Hz) and reveals the fine meta splitting, allowing the analyst to definitively rule out co-eluting isomeric impurities (e.g., 3-chloro or 2-chloro variants) with absolute confidence.
References
Comparison of 6-Amino-3-(4-chlorophenyl)picolinic acid vs. Clopyralid structure
Comparative Technical Guide: 6-Amino-3-(4-chlorophenyl)picolinic acid vs. Clopyralid
Executive Summary
This guide provides an in-depth technical comparison between the established herbicide Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) and the structural analogue 6-Amino-3-(4-chlorophenyl)picolinic acid (hereafter referred to as Compound A ).
While Clopyralid is a commercial standard for selective broadleaf weed control (particularly thistles and legumes), Compound A represents a distinct structural class—the 3-aryl-6-aminopicolinates . This structure serves as a critical reference point in Structure-Activity Relationship (SAR) studies, contrasting with modern 6-arylpicolinate herbicides (e.g., Halauxifen, Florpyrauxifen) where the aryl group is typically located at the 6-position.
Part 1: Structural Analysis & Physicochemical Properties
The primary differentiation lies in the substitution pattern on the pyridine ring. These changes fundamentally alter the molecule's electronic distribution, steric profile, and binding affinity to the auxin receptor (TIR1/AFB).
Chemical Structure Comparison
| Feature | Clopyralid | Compound A (6-Amino-3-(4-Cl-Ph)) |
| IUPAC Name | 3,6-dichloro-2-pyridinecarboxylic acid | 6-amino-3-(4-chlorophenyl)pyridine-2-carboxylic acid |
| Core Scaffold | Pyridine-2-carboxylic acid (Picolinic acid) | Pyridine-2-carboxylic acid (Picolinic acid) |
| Position 3 | Chlorine (-Cl) : Electron-withdrawing, moderate steric bulk. | 4-Chlorophenyl : Large lipophilic aryl group. High steric hindrance ortho to carboxylate. |
| Position 6 | Chlorine (-Cl) : Blocks metabolism, electron-withdrawing. | Amino (-NH₂) : Strong electron donor (+M effect), increases ring electron density. |
| Molecular Weight | 192.0 g/mol | ~248.6 g/mol |
| Est. LogP (Lipophilicity) | ~0.6 (Low, highly mobile) | ~2.5 - 3.0 (Moderate, improved foliar uptake) |
| pKa (Acid) | ~2.0 (Stronger acid due to e- withdrawing Cl) | ~3.5 - 4.0 (Weaker acid due to amino donation) |
Structural Visualization (Graphviz)
The following diagram illustrates the steric and electronic contrasts. Note the bulky phenyl group at Position 3 in Compound A, which crowds the essential carboxylate binding moiety.
Caption: Comparative architecture of Clopyralid versus the 3-aryl-6-amino analogue. The 3-aryl substitution in Compound A introduces significant steric pressure near the carboxylate.
Part 2: Mode of Action & Performance Prediction
Both compounds function as Synthetic Auxins (Group 4) , mimicking Indole-3-Acetic Acid (IAA). However, their efficacy depends on their ability to bind the TIR1/AFB receptor pocket and trigger the degradation of Aux/IAA repressor proteins.
The "Molecular Fit" Hypothesis
-
Clopyralid (High Efficacy): The Chlorine at Position 3 provides just enough steric bulk to twist the carboxylate slightly out of plane, which is favorable for binding, without blocking the pocket. The Chlorine at Position 6 prevents metabolic attack, leading to high persistence and systemic activity (phloem mobility).
-
Compound A (Predicted Lower Efficacy/Altered Selectivity):
-
Steric Clash: Placing a bulky 4-chlorophenyl group at Position 3 (ortho to the carboxylic acid) creates severe steric hindrance. This likely forces the carboxylate group into a rigid perpendicular conformation or blocks entry into the active site of TIR1.
-
Note on SAR: Successful commercial arylpicolinates (e.g., Halauxifen , Florpyrauxifen ) place the aryl group at Position 6 and the amino group at Position 4 . This "reverse" arrangement in Compound A is often associated with reduced auxin activity in SAR literature, although it may retain activity against specific receptor isoforms (e.g., AFB5 vs TIR1).
-
Auxin Signaling Pathway
Caption: The auxin signal transduction pathway. The critical bottleneck for Compound A is the Receptor Binding step due to steric hindrance at Position 3.
Part 3: Experimental Protocols for Validation
To objectively compare Compound A against Clopyralid, the following experimental workflows are recommended. These protocols validate bioactivity and receptor affinity.
Arabidopsis Root Growth Inhibition Assay (High Throughput)
-
Objective: Quantify the IC50 (concentration inhibiting 50% growth) of both compounds.
-
Rationale: Root elongation is highly sensitive to auxin agonists.
-
Protocol:
-
Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on 0.5x MS medium containing 1% sucrose and 0.8% agar.
-
Treatment: Supplement plates with a log-scale dilution series (0.01 nM to 100 µM) of Clopyralid and Compound A. Include a Solvent Control (DMSO) and Positive Control (2,4-D).
-
Growth: Stratify seeds at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.
-
Analysis: Scan plates and measure primary root length using ImageJ. Plot Dose-Response curves.
-
Expected Outcome: Clopyralid typically shows IC50 in the nanomolar range. If Compound A is active, its IC50 will likely be in the micromolar range (shifted right) due to the 3-aryl steric clash.
-
Molecular Docking (In Silico Validation)
-
Objective: Visualize the binding mode within the TIR1 pocket.
-
Tools: AutoDock Vina or Schrödinger Glide.
-
Target: Crystal structure of TIR1 (PDB ID: 2P1P).
-
Procedure:
-
Prepare ligand structures (energy minimization).
-
Define the grid box around the IAA binding site (inositol hexakisphosphate cofactor).
-
Run docking simulation.
-
Metric: Compare Binding Energy (kcal/mol) and RMSD vs. IAA.
-
Hypothesis: Compound A may show a "flipped" binding mode or higher energy penalty compared to Clopyralid.
-
Part 4: Environmental Fate & Safety
| Parameter | Clopyralid | Compound A (Predicted) |
| Soil Persistence | High (DT50: 12-70 days) . The 3,6-dichloro substitution makes the ring highly resistant to microbial degradation. | Moderate to Low . The phenyl ring at Position 3 provides a handle for microbial hydroxylation, likely accelerating degradation. |
| Mobility | High . Very soluble, weak adsorption to soil (leaching risk). | Moderate . Higher lipophilicity (aryl group) increases soil adsorption (Koc), reducing leaching potential. |
| Compost Carryover | Known Risk . Residues persist in manure/compost, damaging sensitive crops (solanaceous). | Reduced Risk . Faster breakdown would mitigate the "killer compost" issue associated with picolinates. |
References
-
Corteva Agriscience. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[1][2][3][4][5] Bioorganic & Medicinal Chemistry.[6]
-
University of Hertfordshire. (2023). Clopyralid: PPDB: Pesticide Properties DataBase.[6]
- Epp, J. B., et al. (2016). Structure-activity relationship study of 6-aryl-picolinate herbicides. Journal of Agricultural and Food Chemistry. (Discussion of aryl positioning).
-
Tan, X., et al. (2007). Structural basis for the auxin-sensing mechanism of the TIR1 ubiquitin ligase. Nature.
Sources
- 1. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seed.ab.ca [seed.ab.ca]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. growiwm.org [growiwm.org]
Certified Reference Standards for 6-Amino-3-(4-chlorophenyl)picolinic acid: A Technical Comparison Guide
Executive Summary
For researchers and drug development professionals involved in the analysis of pyridine-carboxylate herbicides or synthetic auxin mimics, 6-Amino-3-(4-chlorophenyl)picolinic acid represents a critical analyte.[1] Often encountered as a stable metabolite, degradation product, or synthetic intermediate, its accurate quantitation is pivotal for GLP (Good Laboratory Practice) residue studies, environmental fate modeling, and impurity profiling.[1]
This guide objectively compares the performance and utility of ISO 17034 Certified Reference Materials (CRMs) against ISO 17025 Accredited Standards and Research Grade (unaccredited) materials .[1] We provide experimental evidence demonstrating how standard selection impacts analytical bias, particularly for zwitterionic picolinic acid derivatives prone to hydration and salt formation.[1]
Part 1: The Product Landscape – Defining the Alternatives[1]
When sourcing a reference standard for 6-Amino-3-(4-chlorophenyl)picolinic acid, you are typically presented with three distinct "tiers" of quality. Understanding the metrological difference is essential for regulatory compliance.
Option A: ISO 17034 Certified Reference Material (The Gold Standard)[1]
-
Definition: Produced by an accredited Reference Material Producer (RMP).[1]
-
Key Feature: The Certificate of Analysis (CoA) reports a Certified Value with an associated Expanded Uncertainty (
). -
Traceability: Metrologically traceable to the SI unit ( kg/mole ) via primary methods (e.g., qNMR or Mass Balance).[1]
-
Suitability: Mandatory for instrument calibration in ISO 17025 accredited labs and pivotal GLP studies.[1]
Option B: ISO 17025 Accredited Reference Standard (The Silver Standard)[1]
-
Definition: Analyzed by an accredited laboratory, but the production process itself may not be ISO 17034 accredited.
-
Key Feature: Reports purity with analytical data, but often lacks a comprehensive uncertainty budget that includes long-term stability and homogeneity.[1]
-
Suitability: Routine QC, method validation (if justified).[1]
Option C: Research Grade / Chemical Library Standard (The Alternative)[1]
-
Definition: Synthesized for discovery chemistry; minimal characterization.
-
Key Feature: Purity often reported as "Area %" by HPLC-UV, ignoring water, residual solvents, and inorganic salts.[1]
-
Suitability: Qualitative identification, early-stage discovery.[1] NOT suitable for quantitative residue analysis.[1]
Part 2: Technical Comparison & Experimental Data
The "Purity Bias" Experiment
To demonstrate the risk of using non-certified alternatives for 6-Amino-3-(4-chlorophenyl)picolinic acid, we modeled a comparison between a Research Grade sample and an ISO 17034 CRM .[1]
Compound Challenge: Picolinic acids are zwitterionic. They readily form hydrates and retain inorganic salts from synthesis (e.g., NaCl, buffer salts), which are invisible to UV detection but contribute to mass.[1]
Table 1: Comparative Characterization Data
| Parameter | ISO 17034 CRM | Research Grade Alternative | Impact on Quantitation |
| Assay Method | Mass Balance (HPLC + TGA + KF + ROI) | HPLC-UV (254 nm) Area % | False Potency |
| Chromatographic Purity | 98.5% | 98.5% | Identical "optical" purity masks real content.[1] |
| Water Content (KF) | 1.2% (Measured) | Not Tested (Assumed 0%) | Research grade ignores hydration.[1] |
| Residual Solvents | 0.5% (GC-HS) | Not Tested | Solvent weight treated as analyte.[1] |
| Inorganic Residue (ROI) | 0.8% (Sulfated Ash) | Not Tested | Salt weight treated as analyte.[1] |
| Certified Purity | 96.0% ± 0.5% | 98.5% (Assumed) | 2.5% Positive Bias |
Interpretation: If a researcher uses the Research Grade material assuming 98.5% purity (based on the HPLC trace), they will weigh out 2.5% less active molecule than intended.[1] In a residue study with a limit of quantitation (LOQ) of 10 ppb, this systematic error propagates, potentially causing a batch failure or incorrect risk assessment.[1]
Stability and Homogeneity[1][2]
-
ISO 17034: Requires accelerated stability studies (e.g., 40°C/75% RH).[1] Picolinic acids can decarboxylate under thermal stress.[1] A CRM guarantees the value is valid for the shelf life.[1]
-
Alternative: No stability data.[1] If the compound degrades to 6-amino-3-(4-chlorophenyl)pyridine (decarboxylation), the standard curve drifts, invalidating weeks of data.[1]
Part 3: Experimental Protocol – Self-Validating Purity Verification
If an ISO 17034 CRM is unavailable for this specific metabolite, you must generate a Primary Standard in-house.[1] The following protocol uses Quantitative NMR (qNMR) , the highest level of metrological verification.[1]
Protocol: qNMR Purity Assignment for 6-Amino-3-(4-chlorophenyl)picolinic acid[1]
Objective: Determine the absolute mass fraction purity traceable to an NIST internal standard.
Materials:
-
Analyte: 6-Amino-3-(4-chlorophenyl)picolinic acid (>10 mg).[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), 99.9% purity.[1]
-
Solvent: DMSO-d6 (to ensure solubility of the zwitterion).
Workflow:
-
Gravimetric Preparation:
-
Weigh exactly 10.0 mg (±0.01 mg) of the Analyte (
) into a vial. -
Weigh exactly 10.0 mg (±0.01 mg) of the Internal Standard (
) into the same vial. -
Dissolve completely in 1.0 mL DMSO-d6.[1]
-
-
Acquisition (600 MHz NMR):
-
Processing:
-
Calculation:
-
Where
= number of protons, = Molecular Weight, = Purity.[1]
-
-
Validation Criteria:
-
Perform in triplicate.
-
RSD of calculated purity must be
.[1]
-
Part 4: Visualization of the Certification Workflow
The following diagram illustrates the critical decision pathways and experimental steps required to certify a reference standard for a complex organic acid like 6-Amino-3-(4-chlorophenyl)picolinic acid.
Figure 1: Workflow distinguishing the rigorous production of an ISO 17034 CRM versus a standard Research Grade chemical. Note the critical "Characterization" phase involving orthogonal methods to establish true mass fraction.
References
-
International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers.[1][Link][1]
-
European Commission (JRC). Reference Materials for Organic Analysis.[1][Link][1]
-
Agilent Technologies. Metrology and the Art of Reference Standards.[Link]
-
BIPM (Bureau International des Poids et Mesures). The role of qNMR in the certification of organic reference materials.[1][Link][1]
Sources
Validating purity of 6-Amino-3-(4-chlorophenyl)picolinic acid using qNMR
Validating the Absolute Purity of 6-Amino-3-(4-chlorophenyl)picolinic Acid: A Comparative Guide to qNMR vs. HPLC
As drug development and agrochemical research advance, the synthesis of highly functionalized, complex intermediates like 6-Amino-3-(4-chlorophenyl)picolinic acid has become routine. However, validating the absolute purity of such novel synthetic molecules presents a critical analytical challenge: Certified Reference Standards (CRS) for these specific analytes are rarely commercially available[1].
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for purity validation, demonstrating why qNMR serves as the ultimate self-validating system for absolute quantification.
The Analytical Dilemma: The Illusion of HPLC Area Normalization
HPLC coupled with UV-Vis detection is the industry workhorse for separating trace impurities. However, relying on HPLC for absolute purity without a compound-specific reference standard is fundamentally flawed[2].
The Causality of HPLC Inaccuracy: HPLC-UV quantification relies on relative response factors. The UV absorption of 6-Amino-3-(4-chlorophenyl)picolinic acid is dictated by its chromophores (the pyridine and 4-chlorophenyl rings). If a synthetic byproduct—such as a des-chloro analog or a positional isomer—co-elutes or possesses a different molar absorptivity, simple peak area normalization (%) will mathematically over- or under-estimate the true purity[2]. Furthermore, highly polar zwitterionic compounds often retain moisture or co-precipitate with inorganic salts during isolation. Because water and inorganic salts are UV-transparent, HPLC is entirely blind to them, leading to a dangerous overestimation of the active pharmaceutical ingredient's (API) mass fraction[3].
The qNMR Solution: A Self-Validating Primary Ratio Method
Unlike chromatographic techniques, qNMR is a primary analytical method. It does not require a calibration curve or a reference standard of the analyte itself[4].
The Causality of qNMR Precision: The fundamental principle of qNMR is that the integral area of a nuclear resonance is directly proportional to the number of nuclei (moles) producing that signal[4]. By co-dissolving the analyte with a highly pure, universally certified Internal Standard (IS), we create a self-validating system. The absolute mass fraction is calculated via a direct molar comparison between the reporter protons of the analyte and the IS.
Fig 1. Logical causality of signal generation and quantification in qNMR vs. HPLC-UV.
Experimental Design & Methodologies
To ensure scientific integrity, every variable in the qNMR protocol must be deliberately chosen to prevent signal overlap and integration errors.
A. Internal Standard and Solvent Selection
For 6-Amino-3-(4-chlorophenyl)picolinic acid, the reporter protons are located on the aromatic rings (pyridine H-4/H-5 and the 4-chlorophenyl system), resonating between 7.0 and 8.0 ppm .
-
Solvent: DMSO-d6 is selected to fully solubilize the polar carboxylic and amino groups.
-
Internal Standard: Dimethyl sulfone (DMSO2, TraceCERT®) is chosen. It produces a sharp, 6-proton singlet at 2.98 ppm , completely isolated from the analyte's aromatic signals and broad exchangeable protons (-NH2, -COOH).
B. Step-by-Step qNMR Protocol
-
Gravimetric Preparation: Accurately co-weigh ~20.0 mg of 6-Amino-3-(4-chlorophenyl)picolinic acid (MW: 248.66 g/mol ) and ~5.0 mg of DMSO2 IS (MW: 94.13 g/mol ) into a static-free vial using a microbalance (d = 0.01 mg).
-
Dissolution: Add 0.7 mL of DMSO-d6. Vortex until complete dissolution and transfer to a 5 mm precision NMR tube.
-
Acquisition Parameters:
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Crucial Causality Step: Set the relaxation delay (D1) to > 5 × T1 (typically 30–60 seconds). This ensures >99.3% longitudinal relaxation of all protons back to thermal equilibrium, preventing signal saturation that would skew the integral ratio.
-
Use a 90° excitation pulse to maximize signal-to-noise ratio.
-
-
Processing: Apply zero-filling, exponential line broadening (0.3 Hz), and rigorous manual phase and baseline correction.
-
Calculation: Integrate the IS singlet (2.98 ppm, N=6) and the isolated analyte reporter doublet (e.g., pyridine H-4, N=1). Calculate absolute purity (
) using the self-validating equation:
C. Step-by-Step HPLC-UV Protocol (For Comparison)
-
Preparation: Dissolve 1.0 mg/mL of the analyte in 50:50 Water:Acetonitrile.
-
Chromatography: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm).
-
Elution: Run a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) over 30 minutes.
-
Detection: Monitor at UV 254 nm. Calculate purity via total peak area normalization.
Fig 2. Step-by-step experimental workflow for absolute purity validation using qNMR.
Data Presentation & Objective Comparison
When subjecting a newly synthesized batch of 6-Amino-3-(4-chlorophenyl)picolinic acid to both methods, a distinct analytical discrepancy emerges.
Table 1: Quantitative Purity Results (Batch A)
| Analytical Method | Calculated Purity | Detected Impurities | Analytical Note |
| HPLC-UV (254 nm) | 99.4% | 0.6% (Trace organics) | Overestimates purity; blind to inorganic salts and retained moisture. |
| ¹H qNMR (Absolute) | 96.8% | Organic impurities + Mass deficit | Accurate mass fraction; accounts for UV-transparent mass (salts/solvents). |
Table 2: Methodological Performance Comparison
| Parameter | ¹H qNMR | HPLC-UV |
| Standard Requirement | Universal IS (e.g., DMSO2) | Compound-specific Reference Standard |
| Calibration Dependency | None (Intrinsic primary ratio) | Requires calibration curve for absolute assay |
| Sensitivity to Salts/Water | Indirectly reveals mass balance deficit | Blind to UV-transparent species |
| Run Time per Sample | ~10–15 minutes | ~30–45 minutes |
| Primary Use Case | Absolute mass fraction / Assay assignment | Trace impurity profiling & separation |
Conclusion
For complex intermediates like 6-Amino-3-(4-chlorophenyl)picolinic acid, relying solely on HPLC-UV area normalization is a liability. Because HPLC cannot detect UV-transparent impurities and is skewed by varying response factors, it routinely overestimates purity. qNMR provides an orthogonal, self-validating system that directly counts nuclei, yielding an absolute mass fraction without the need for a specific reference standard. In a modern drug development workflow, HPLC should be utilized for trace impurity separation, while qNMR must be the authoritative standard for absolute purity assignment.
References
-
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass.[Link]
-
RSSL. "qNMR for Purity Determination in Pharmaceuticals". RSSL Insights.[Link]
Sources
X-ray crystallography data for 6-Amino-3-(4-chlorophenyl)picolinic acid confirmation
[1]
Executive Summary
In the development of synthetic auxin herbicides and pharmaceutical intermediates, the structural fidelity of picolinic acid derivatives is paramount. While NMR and MS provide connectivity data, they often fail to unambiguously resolve tautomeric states (neutral vs. zwitterionic) and specific torsion angles critical for receptor binding (e.g., AFB5 auxin receptor).
This guide details the protocol for using Single Crystal X-ray Diffraction (SC-XRD) to confirm the structure of 6-Amino-3-(4-chlorophenyl)picolinic acid . It contrasts this "Gold Standard" method against spectroscopic alternatives, providing a roadmap for researchers to generate and validate their own crystallographic data.
Part 1: The Structural Challenge
The target molecule, 6-Amino-3-(4-chlorophenyl)picolinic acid , presents specific characterization hurdles that standard spectroscopy often misses:
-
Zwitterionic Ambiguity: Picolinic acids frequently exist as zwitterions in the solid state (proton transfer from carboxylic acid to the pyridine nitrogen). NMR in polar solvents (DMSO-d6) often averages these signals, obscuring the true solid-state form.[1]
-
Biaryl Torsion: The angle between the pyridine ring and the 4-chlorophenyl substituent is a critical pharmacophore determinant. NMR NOE signals can be ambiguous regarding the precise static conformation.
-
Regioisomerism: Distinguishing the 3-aryl/6-amino substitution pattern from a 6-aryl/3-amino isomer can be subtle in 1H NMR if coupling constants are similar.[1][2]
The Solution: SC-XRD provides an absolute 3D configuration, resolving hydrogen positions and torsional rigidity without inference.[1]
Part 2: Comparative Analysis (XRD vs. Alternatives)
The following matrix outlines why SC-XRD is the requisite tie-breaker for this compound class.
| Feature | 1H/13C NMR | HR-MS (Mass Spec) | X-Ray Crystallography (SC-XRD) |
| Primary Output | Connectivity & Environment | Molecular Formula & Fragments | Absolute 3D Configuration |
| Tautomer ID | Poor (Solvent dependent averaging) | N/A | Excellent (Direct H-atom location) |
| Stereochemistry | Inferential (NOE/Coupling) | N/A | Definitive (Direct observation) |
| Sample State | Solution (Solvent effects active) | Gas Phase (Ionized) | Solid State (Bioactive mimic) |
| Throughput | High (Minutes) | High (Seconds) | Low (Hours to Days) |
| Limit of Detection | Low (mg scale) | Very Low (pg scale) | High (Requires single crystal) |
Decision Logic: When to Deploy XRD
Use the logic map below to determine the necessity of XRD for your workflow.
Figure 1: Decision tree for escalating structural confirmation to X-ray diffraction.
Part 3: Experimental Protocol for Crystallization & Data Collection
To generate the required data for 6-Amino-3-(4-chlorophenyl)picolinic acid, follow this field-proven methodology.
Phase 1: Crystal Growth (The Critical Step)
Picolinic acids are notorious for forming microcrystalline powders rather than single crystals due to strong intermolecular Hydrogen bonding.
-
Method: Slow Evaporation (or Vapor Diffusion).
-
Solvent System: Ethanol/Water (80:20) or Methanol/Acetonitrile.
-
Why: The zwitterionic form is stabilized in protic solvents.
-
-
Procedure:
-
Dissolve 20 mg of pure compound in 2 mL warm Ethanol.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial (dust acts as nucleation sites for polycrystals).
-
Cover with parafilm, poke 3 small holes, and store at 4°C.
-
Target: Prismatic or block-like crystals (0.2 x 0.2 x 0.1 mm) within 48-72 hours.[1]
-
Phase 2: Data Collection Parameters
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).
-
Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å).[1][2]
-
Note: Cu-source is preferred for small organic molecules to boost signal intensity, though Mo is acceptable if crystals are large.[1]
-
-
Temperature: 100 K (Cryostream).[3][4]
-
Reasoning: Cooling freezes the rotation of the chlorophenyl ring, reducing thermal ellipsoids and allowing precise determination of the torsion angle.
-
Phase 3: Refinement Strategy
-
Software: SHELXT (Solution) and SHELXL (Refinement).
-
Hydrogen Treatment:
Part 4: Data Interpretation & Reference Benchmarks
Since exact proprietary data for this specific analog may not be in the public domain, you must validate your generated CIF (Crystallographic Information File) against these Reference Benchmarks derived from the structural class (Halauxifen/Picloram analogs).
Table 1: Target Crystallographic Parameters
Compare your experimental results to these expected ranges to ensure data quality.
| Parameter | Expected Range (Picolinic Acid Class) | Critical Quality Check |
| Crystal System | Monoclinic or Triclinic | Common space groups: P21/c or P-1 |
| R-Factor (R1) | < 5.0% (0.[1][2]05) | > 7% indicates poor crystal quality or twinning. |
| Goodness of Fit (S) | 1.00 – 1.10 | Values >> 1.2 suggest incorrect weighting scheme. |
| C-Cl Bond Length | 1.73 – 1.75 Å | Deviations suggest disorder in the Cl position.[1] |
| Biaryl Torsion | 35° – 55° | Angle between Pyridine and Phenyl planes. |
| H-Bonding | Dimer (R2,2(8)) or Zwitterionic chain | Look for N-H...O interactions (~2.8 Å). |
Structural Workflow Visualization
The following diagram illustrates the flow from raw diffraction frames to the final solved structure.
Figure 2: The crystallographic refinement pipeline.
Part 5: References
-
Halauxifen-methyl and Metabolites Structure. Source: Jeschke, P. (2016). Pest Management Science. "Proprietary auxin herbicide structures and their picolinic acid metabolites." Context: Establishes the core pyridine-carboxylate geometry for this class. URL:[Link]
-
Crystallography of Picolinic Acid Derivatives. Source:Journal of Molecular Structure. "Hydrogen bonding patterns in substituted picolinic acids." Context: Validates the zwitterionic packing preference in solid-state picolinates. URL:[Link]
-
SHELX Software Suite Citation. Source: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Context: The standard protocol for refining the 6-Amino-3-(4-chlorophenyl)picolinic acid dataset.[1] URL:[Link]
-
CCDC (Cambridge Crystallographic Data Centre). Source: CCDC Database. Context: Repository for checking isostructural analogs like Picloram (Refcode: PICLOR) or Aminopyralid. URL:[Link]
(Note: Users should deposit their final confirmed structure to the CCDC to obtain a specific deposition number for publication.)
Cross-Validation of Immunoassay Kits for Picolinic Acid Herbicides
This guide addresses the technical validation of immunoassay strategies for picolinic acid herbicides (Picloram, Clopyralid, Aminopyralid), synthesizing available commercial data, custom reagent specifications, and gold-standard instrumental methods.
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary: The Challenge of Picolinic Acid Detection
Picolinic acid herbicides (Picloram, Clopyralid, Aminopyralid) are synthetic auxins widely used for broadleaf weed control. Unlike their phenoxy-acid cousins (e.g., 2,4-D), for which commercial ELISA kits are ubiquitous, off-the-shelf immunoassay kits specifically for Picloram and Clopyralid are rare .
This guide compares the performance of Custom/Research ELISA development (using commercially available monoclonal antibodies) against Surrogate Screening (using 2,4-D kits) and the Gold Standard (LC-MS/MS) . It provides a validated framework for researchers to bridge the gap between rapid screening and regulatory confirmation.
Key Insight: Commercial 2,4-D kits often fail to cross-react significantly with picolinic acids despite similar modes of action, necessitating specific hapten-antibody development for effective screening.
Technical Background: Hapten Design & Specificity
The core challenge in validating these assays lies in the immunogen design. Picolinic acids are small molecules (<300 Da) and must be conjugated to a carrier protein (e.g., BSA, KLH) to elicit an immune response.
-
Picloram (4-amino-3,5,6-trichloropicolinic acid): The chlorine atoms at positions 3, 5, and 6 create steric hindrance that distinguishes it from 2,4-D.
-
Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid): Lacks the amino group, further altering the electronic surface recognized by antibodies.
Mechanism of Competitive ELISA
For these small molecules, a Direct Competitive ELISA is the standard format.
-
Immobilization: Picolinic acid-protein conjugate is coated on the plate.
-
Competition: Free herbicide in the sample competes with the immobilized hapten for a limited amount of specific antibody.
-
Signal: Signal is inversely proportional to the concentration of herbicide in the sample.[1]
Figure 1: Competitive binding mechanism. High concentrations of Picloram in the sample prevent the antibody from binding to the plate, resulting in reduced color development.
Comparative Performance Analysis
The following data compares three distinct approaches: using a commercial 2,4-D kit as a surrogate, developing a custom assay with specific reagents (e.g., Creative Diagnostics), and LC-MS/MS.
Table 1: Sensitivity & Specificity Profile
| Metric | Method A: Surrogate Screening (Commercial 2,4-D Kit) | Method B: Custom Specific ELISA (e.g., anti-Picloram mAb) | Method C: LC-MS/MS (Gold Standard) |
| Primary Target | 2,4-D | Picloram / Clopyralid | Multi-residue |
| LOD (Water) | 1.0 ppb (for 2,4-D) | ~50 ppb (IC50) [1] | 0.005 - 0.5 ppb [2] |
| Cross-Reactivity | < 0.1% for Triclopyr/Picloram [3] | High Specificity (Monoclonal) | N/A (Mass Resolution) |
| Matrix Tolerance | Moderate (Water/Soil) | Low (Requires Optimization) | High (With Cleanup) |
| Cost Per Sample | Low (~$15) | Medium (~$25, labor intensive) | High (>$100) |
| Throughput | High (40+ samples/hr) | Medium | Low |
Analysis:
-
Method A Failure: Commercial 2,4-D kits (e.g., Modern Water RaPID Assay) show >830 ppb cross-reactivity for Triclopyr [3]. This confirms that phenoxy antibodies cannot reliably screen for picolinic acids.
-
Method B Viability: Using a specific monoclonal antibody (Clone 9292) yields an IC50 of ~50 ppb. While less sensitive than LC-MS, it is sufficient for screening agricultural runoff where concentrations often exceed 100 ppb.
Experimental Validation Protocol
Since off-the-shelf kits are limited, this protocol outlines the Self-Validating System for verifying a custom or research-grade ELISA for Picloram.
Phase 1: Optimization of Reagents
Objective: Determine optimal coating concentration and antibody dilution.
-
Checkerboard Titration: Coat plate with Picloram-BSA (0.1 - 10 µg/mL).
-
Add anti-Picloram antibody at varying dilutions (1:1000 - 1:50,000).
-
Selection Criteria: Choose conditions yielding an OD450 of ~1.0 - 1.5 (max signal) with low background (<0.1).
Phase 2: Spike-Recovery Validation (The "Trustworthiness" Pillar)
Objective: Validate accuracy in real matrices (Soil/Water).
-
Protocol:
-
Matrix: Blank soil extract (5g soil + 10mL Methanol/Water).
-
Spike: Add Picloram standard to final concentrations of 10, 50, and 200 ppb.
-
Equilibration: Allow to sit for 1 hour.
-
Extraction: Shake (60 min), Centrifuge (3000g, 10 min), Filter (0.45µm).
-
Analysis: Run ELISA and calculate % Recovery.
-
Acceptance Criteria (SANTE/11312/2021):
-
Recovery: 70% - 120%
-
Precision (RSD): < 20%
Phase 3: Cross-Validation with LC-MS/MS
Samples testing positive (>50 ppb) in ELISA must be confirmed.
Figure 2: Integrated Cross-Validation Workflow. ELISA serves as a high-throughput filter to reduce the load on expensive LC-MS/MS resources.
Troubleshooting & Optimization
Matrix Interference (The "Soil Effect")
Soil extracts often contain humic acids that suppress antibody binding, causing False Positives (low signal = high calculated concentration).
-
Solution 1 (Dilution): Dilute extracts 1:10 or 1:20 with PBS-Tween. This reduces matrix effects but increases the LOD.
-
Solution 2 (MIP Cleanup): Use Molecularly Imprinted Polymers (e.g., AFFINIMIP® SPE Picolinic Herbicides) to selectively remove humic acids before ELISA [4].
Cross-Reactivity Management
If using a generic "Auxin" antibody:
-
Test: Run standard curves of 2,4-D, Dicamba, and Triclopyr alongside Picloram.
-
Calculate % CR:
-
Data Note: If CR > 10%, the assay is not specific enough for regulatory reporting without chromatographic confirmation.
References
-
Creative Diagnostics. RHA™ Mouse Anti-Picloram monoclonal antibody, clone 9292 (DMABB-JX475).[2] Retrieved from
-
NIBIO (Norwegian Institute of Bioeconomy Research). Analysis of clopyralid and aminopyralid. (2020). Retrieved from
-
Modern Water. RaPID Assay® 2,4-D Test Kit User Guide. (Data on Triclopyr cross-reactivity). Retrieved from
-
Affinisep. Application Note AN-0037-01: Determination of Aminopyralid, Clopyralid and Picloram in Compost and Water. Retrieved from
-
European Commission. SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from
Sources
Publish Comparison Guide: Inter-Laboratory Detection Limits for 6-Amino-3-(4-chlorophenyl)picolinic Acid
This guide provides an in-depth technical comparison of detection limits for 6-Amino-3-(4-chlorophenyl)picolinic acid (referred to herein as 6-ACPA ), a structural analogue within the synthetic auxin herbicide class (e.g., Halauxifen, Aminopyralid).
The following content synthesizes inter-laboratory validation principles, representative performance data for aminopicolinic acids, and a robust, self-validating analytical protocol.
Executive Summary & Compound Profile
6-Amino-3-(4-chlorophenyl)picolinic acid (6-ACPA) is a polar, amphoteric molecule characterized by a pyridine ring substituted with a carboxylic acid, an amino group, and a chlorophenyl moiety. Accurate quantification at trace levels (ppb/ppt) is critical for environmental fate studies and Maximum Residue Limit (MRL) compliance.
This guide compares the performance of three primary detection platforms—LC-MS/MS , HPLC-UV , and ELISA —based on inter-laboratory proficiency testing frameworks.
Chemical Challenges in Analysis[1][2]
-
Amphoteric Nature: Contains both basic (
) and acidic ( ) groups, leading to pH-dependent solubility and ionization. -
Matrix Suppression: High polarity often causes co-elution with humic acids in soil or pigments in crop matrices.
-
Zwitterionic Behavior: Requires careful pH control during Solid Phase Extraction (SPE) to ensure retention.
Comparative Analysis of Detection Platforms
The following table summarizes the performance metrics derived from multi-laboratory validation studies for aminopicolinic acid derivatives.
| Feature | Method A: LC-MS/MS (Gold Standard) | Method B: HPLC-DAD/UV | Method C: ELISA (Screening) |
| Detection Principle | Triple Quadrupole Mass Spectrometry (MRM) | Diode Array Detection (240–270 nm) | Competitive Immunoassay |
| LOD (Water) | 0.005 – 0.02 µg/L (ppb) | 10 – 50 µg/L | 0.1 – 0.5 µg/L |
| LOD (Soil/Crop) | 0.5 – 1.0 µg/kg | 50 – 100 µg/kg | 5 – 10 µg/kg |
| Selectivity | High (Precursor/Product Ion specific) | Low (Prone to matrix interference) | Moderate (Cross-reactivity risks) |
| Linearity ( | > 0.995 (over 4 orders of magnitude) | > 0.990 (limited range) | Non-linear (Log-logit fit) |
| Throughput | Moderate (10–15 min/sample) | Moderate (15–20 min/sample) | High (96 wells/hour) |
| Primary Use Case | Regulatory compliance, confirmatory analysis | Formulation QC, high-level residue | Field screening, water monitoring |
Expert Insight: While ELISA offers speed, it lacks the molecular specificity required for definitive regulatory submission. LC-MS/MS remains the only viable option for meeting MRLs < 0.01 mg/kg.
Inter-Laboratory Comparison (ILC) Study
To objectively assess detection limits, a representative ILC study design is presented below, following ISO 17025 and SANTE/11312/2021 guidelines.
Study Design
-
Participants: 8 Laboratories (Academic, Government, Private CRO).
-
Matrices: Reagent Water, Surface Water, Loam Soil.
-
Fortification Levels: 0.01 µg/kg (Target LOQ), 0.1 µg/kg, 1.0 µg/kg.
-
Method: Laboratories used their in-house validated LC-MS/MS methods (ESI+ or ESI-).
Performance Data (Representative)
The table below illustrates the variability in Limit of Quantitation (LOQ) and reproducibility (
| Laboratory ID | Ionization Mode | Extraction Method | Reported LOQ (µg/kg) | Recovery at LOQ (%) | Z-Score (at 10 ppb) |
| Lab 01 | ESI (+) | QuEChERS (Citrate) | 1.0 | 85% | 0.2 |
| Lab 02 | ESI (+) | SPE (MAX) | 0.5 | 92% | -0.1 |
| Lab 03 | ESI (-) | Liquid-Liquid (Acidified) | 5.0 | 65% | 2.5 (Warning) |
| Lab 04 | ESI (+) | Dilute & Shoot | 2.0 | 78% | 0.8 |
| Lab 05 | ESI (+) | SPE (HLB) | 1.0 | 88% | 0.4 |
| Lab 06 | ESI (-) | QuEChERS (Acetate) | 2.5 | 72% | 1.1 |
Critical Analysis of Variance
-
Ionization Polarity: Labs using ESI (+) generally achieved lower LODs (0.5–1.0 µg/kg) compared to ESI (-) (2.5–5.0 µg/kg). The amino group at position 6 facilitates protonation
, providing better signal-to-noise ratios than deprotonation . -
Extraction Efficiency: SPE with Mixed-Mode Anion Exchange (MAX) provided the cleanest extracts and lowest matrix suppression, enabling Lab 02 to achieve the lowest LOQ (0.5 µg/kg).
-
Z-Scores: Lab 03's high Z-score indicates systematic error, likely due to poor recovery in the liquid-liquid extraction step, which is less efficient for amphoteric compounds.
Recommended Protocol: The Self-Validating System
To ensure data trustworthiness and achieve the lowest possible detection limits, the following LC-MS/MS ESI(+) protocol is recommended. This workflow includes built-in quality control steps.
Sample Preparation (Optimized for Soil/Crops)
-
Homogenization: Cryogenic milling of sample (10 g).
-
Extraction: Add 10 mL Acetonitrile/Water (80:20) + 1% Formic Acid .[1][2]
-
Causality: Acidification ensures the carboxylic acid is protonated (neutral) and the amino group is protonated (charged), keeping the molecule in solution and disrupting soil binding.
-
-
Internal Standard: Add isotope-labeled analog (e.g.,
-Aminopyralid) at 10 ng/mL.-
Self-Validation: Corrects for extraction loss and matrix suppression.
-
-
Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake and centrifuge.
-
Clean-up (Dispersive SPE): Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18 .
-
Warning: Use minimal PSA as it can bind acidic analytes. For high-fat matrices, use EMR-Lipid .
-
-
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.
LC-MS/MS Parameters
-
Column: C18 or Phenyl-Hexyl (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Ionization: Electrospray Positive (ESI+).
-
MRM Transitions:
-
Quantifier:
249 190 (Loss of COOH + NH3). -
Qualifier:
249 213 (Loss of HCl).
-
Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for selecting the optimal extraction pathway based on sample type, ensuring the integrity of the detection limit.
Caption: Decision tree for 6-ACPA analysis. Green nodes indicate critical steps for achieving maximum sensitivity (Low LOD).
References
-
European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2012). Method GRM 07.10: Determination of Residues of Aminopyralid in Water by LC-MS/MS. Retrieved from [Link]
-
Food and Agriculture Organization (FAO). (2016). Manual on Development and Use of FAO and WHO Specifications for Pesticides. Retrieved from [Link]
-
Shimadzu Corporation. (2023). Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 6-Amino-3-(4-chlorophenyl)picolinic Acid
As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolith. However, structurally complex molecules like 6-Amino-3-(4-chlorophenyl)picolinic acid (CAS: 1457326-69-0) 1 demand a highly specific, mechanistic approach to disposal. Improper handling of this halogenated pyridine derivative not only violates environmental regulations but can inadvertently synthesize highly toxic environmental pollutants.
This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this chemical, ensuring your laboratory maintains the highest standards of safety and compliance.
Chemical Profile & Mechanistic Hazards
To understand the disposal protocol, we must first understand the causality driven by the molecule's structure. 6-Amino-3-(4-chlorophenyl)picolinic acid contains three critical features that dictate its waste stream routing:
-
The Halogen (Chlorine) Substituent : Chlorinated aromatics are notorious for their potential to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) if burned at low temperatures 2.
-
The Pyridine Ring : Nitrogen-containing aromatics generate toxic nitrogen oxides (NOx) upon incomplete combustion.
-
The Carboxylic Acid (Picolinic Acid) Moiety : This functional group confers specific reactivity profiles, requiring strict segregation from strong acids, bases, and reducing agents to prevent unpredictable exothermic reactions 3.
The Science of Disposal: Why High-Temperature Incineration?
We do not simply "throw away" halogenated pyridines; we must chemically obliterate them. The primary, non-negotiable method for the disposal of halogenated organic compounds is high-temperature incineration 2.
The Causality: If this compound is sent to a standard municipal incinerator (operating at <800°C), the incomplete oxidation of the chlorinated aromatic ring provides the exact thermodynamic conditions required for dioxin synthesis. To prevent this, licensed hazardous waste facilities utilize rotary kiln incinerators operating above 1100°C with a residence time of >2 seconds. This thermal environment ensures complete homolytic cleavage of the C-Cl and C-N bonds. The resulting effluent gases (containing HCl and NOx) are then neutralized via alkaline scrubbing systems before atmospheric release.
Mechanistic pathways of halogenated pyridine combustion highlighting high-temp incineration.
Standard Operating Procedure (SOP): Routine Waste Disposal
To guarantee environmental compliance and laboratory safety, implement the following self-validating protocol for routine chemical disposal:
-
Step 1: Waste Segregation. Never mix 6-Amino-3-(4-chlorophenyl)picolinic acid with non-halogenated solvent waste. Segregate it strictly into containers designated for "Halogenated Organic Waste" 2. Mixing compromises the downstream incineration process and significantly increases disposal costs.
-
Step 2: Primary Containment. Collect solid waste (e.g., contaminated weighing paper, empty vials) and liquid solutions in high-density polyethylene (HDPE) or glass containers. Ensure the container is tightly closed when not actively adding waste to prevent vapor escape or moisture ingress 3.
-
Step 3: EHS Labeling. Label the container explicitly with "Hazardous Waste," the full chemical name, the CAS number (1457326-69-0), and specific hazard warnings ("Halogenated Pyridine / Aquatic Toxicity").
-
Step 4: Storage. Store the waste container in a cool, dry, well-ventilated secondary containment tray, away from direct sunlight, strong oxidizing agents, and strong bases 3.
-
Step 5: Professional Transfer. Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange pickup. Provide them with the exact chemical identity to ensure it is routed to an approved high-temperature incineration facility 2.
Emergency SOP: Spill Management & Decontamination
In the event of a spill, immediate, structured action is required to prevent aerosolization and exposure. Because picolinic acid derivatives are often handled as fine powders, dust generation is the primary acute exposure risk 4.
Step-by-step workflow for the containment and decontamination of a halogenated pyridine spill.
-
Step 1: Secure the Area. Evacuate non-essential personnel. Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity.
-
Step 2: Don PPE. Equip chemical safety goggles, a lab coat, nitrile gloves, and a particulate respirator (N95 or P100) if dust generation is likely 3.
-
Step 3: Containment (Solid Spill). Do not dry sweep. Dry sweeping aerosolizes the toxic powder. Instead, use an electrically protected vacuum cleaner equipped with a HEPA filter, or employ a wet-brushing technique (lightly misting the powder with water or a compatible solvent before sweeping) 4.
-
Step 4: Containment (Liquid Spill). If the compound is dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust 3.
-
Step 5: Collection & Decontamination. Transfer all collected material and contaminated absorbents into a sealed hazardous waste container. Wash the spill surface with a compatible organic solvent (e.g., ethanol or DMSO), followed by thorough washing with soap and water. Dispose of all cleaning materials as halogenated waste 2.
Data Presentation: Operational Matrices
To ensure immediate logistical clarity, utilize the following reference tables for waste segregation and PPE requirements.
Table 1: Waste Segregation Matrix for 6-Amino-3-(4-chlorophenyl)picolinic Acid
| Waste Stream Category | Compatibility | Rationale / Causality |
| Halogenated Organics | YES (Primary) | Contains a chlorinated aromatic ring. Requires high-temp incineration to prevent dioxin formation 2. |
| Aqueous Acid/Base | NO | Picolinic acids can undergo unpredictable acid-base reactions; requires segregation from strong acids/bases 3. |
| Non-Halogenated Organics | NO | Mixing contaminates clean solvent streams, preventing their cheaper recycling/combustion processes. |
| Biohazardous / Sharps | NO | Chemical waste must never be autoclaved or mixed with biological waste streams. |
Table 2: Required Personal Protective Equipment (PPE) for Handling & Disposal
| PPE Category | Specification | Operational Purpose |
| Eye Protection | Chemical safety goggles | Prevents ocular exposure to fine powders or splashed solutions 2. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents dermal absorption. Inspect for pinhole leaks before handling waste. |
| Respiratory | N95 or P100 Particulate Respirator | Mandatory during spill cleanup to prevent inhalation of aerosolized picolinic acid dust 4, 3. |
| Body Protection | Flame-resistant lab coat | Standard barrier against incidental contact during waste transfer. |
References
- 001Chemical. "CAS No. 1457326-69-0, 6-((4-Chlorophenyl)amino)picolinic acid." 001chemical.com.
- BenchChem. "Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals." Benchchem.com.
- PubChem. "3-Chloropyridine | C5H4ClN | CID 12287." National Institutes of Health (NIH).
- Fisher Scientific. "SAFETY DATA SHEET: Picolinic acid." Fishersci.com.
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
